(2R,4S)-4-fluoro-2-methylpyrrolidine CAS number and properties
Executive Summary (2R,4S)-4-fluoro-2-methylpyrrolidine is a high-value chiral heterocyclic scaffold used primarily in the optimization of pharmaceutical candidates. It serves as a bioisostere for proline and 2-methylpyrr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(2R,4S)-4-fluoro-2-methylpyrrolidine is a high-value chiral heterocyclic scaffold used primarily in the optimization of pharmaceutical candidates. It serves as a bioisostere for proline and 2-methylpyrrolidine , leveraging the unique properties of the fluorine atom—high electronegativity and small steric radius—to modulate physicochemical properties without disrupting ligand-target binding.
The introduction of fluorine at the C4 position induces a specific ring pucker (the gauche effect) and lowers the basicity of the pyrrolidine nitrogen (pKa modulation), improving metabolic stability against oxidative deamination. This guide details the structural identity, synthesis, and medicinal chemistry applications of this specific stereoisomer.
This compound is most stable and commercially available as a salt (e.g., p-toluenesulfonate or hydrochloride) due to the volatility and potential instability of the free base.
trans-configuration relative to the ring plane (2-Me and 4-F are trans)
Physical Properties (Predicted & Experimental)
Note: Data for the free base is predicted based on structural analogs; salt data is experimental.
Property
Value
Context
Boiling Point
~105–110 °C
Predicted for Free Base (760 mmHg)
Melting Point
135–140 °C
Typical for HCl/Tosylate salts
pKa (Conjugate Acid)
~10.4
Lower than 2-methylpyrrolidine (~11.3) due to inductive effect of F
Density
~1.02 g/cm³
Predicted for Free Base
Solubility
High (Water, MeOH)
Salts are highly polar/hygroscopic
Synthetic Methodology
The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine requires precise stereocontrol. The most robust route involves the deoxofluorination of a chiral hydroxylated precursor with inversion of configuration.
Retrosynthetic Analysis
To obtain the (4S)-fluoro configuration via nucleophilic fluorination (SN2), the precursor must possess a (4R)-hydroxyl group.
Step A (Reduction): Reduce the C2-carboxylic acid to the methyl group. This is typically achieved by reducing the acid to the alcohol (Prolinol), converting to a tosylate/mesylate, and further reducing with Superhydride (LiEt₃BH).
Fluorination (The Critical Step):
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
Solvent: Anhydrous DCM.
Conditions: -78°C to RT.
Mechanism: The hydroxyl group attacks the sulfur center, activating the oxygen. The fluoride ion then displaces the activated oxygen via an SN2 mechanism, inverting the stereochemistry from (4R) to (4S).[1]
Figure 1: Stereoselective synthesis via nucleophilic fluorination with inversion.
Structural Biology & Medicinal Chemistry
The Fluorine Gauche Effect
In pyrrolidine rings, the high electronegativity of fluorine creates a stereoelectronic preference known as the gauche effect . The C–F bond tends to align gauche to the vicinal C–N bond (or N lone pair) to maximize orbital overlap (
).
For (2R,4S)-4-Fluoro-2-methylpyrrolidine:
The (4S)-fluorine and the ring nitrogen stereoelectronics favor the C4-exo ring pucker (envelope conformation).
This conformational bias is critical when the pyrrolidine is part of a peptide backbone or a macrocycle, as it rigidly defines the vector of the substituents.
Impact on Drug Design
Metabolic Blocking: The C4 position of pyrrolidines is a "soft spot" for oxidative metabolism (P450 hydroxylation). Fluorination at C4 blocks this pathway, extending half-life (
).
Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the amine by ~1 log unit compared to the non-fluorinated analog. This increases the fraction of the uncharged species at physiological pH, potentially improving membrane permeability and oral bioavailability.
Figure 2: Physicochemical and conformational consequences of C4-fluorination.[2]
Handling and Safety
Hazard Classification: As a secondary amine, the free base is Corrosive (Category 1B) and causes severe skin burns and eye damage.
Storage: The salt forms (Tosylate/HCl) are hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is intended).
References
Sigma-Aldrich. (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate Product Datasheet. Accessed 2024.[3][4][5] Link
Raines, R. T., et al. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Journal of the American Chemical Society, 2005. Link (Foundational work on fluoropyrrolidine puckering).
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link
Sleebs, B. E., et al. "Effect of 4-substitution on the conformation of proline residues." Journal of Organic Chemistry, 2012.
Stereochemistry of 4-Fluorinated 2-Methylpyrrolidines: A Technical Guide
This guide provides a comprehensive technical analysis of 4-fluorinated 2-methylpyrrolidines, focusing on their stereochemistry, synthesis, and application in drug discovery. Executive Summary The pyrrolidine ring is a p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 4-fluorinated 2-methylpyrrolidines, focusing on their stereochemistry, synthesis, and application in drug discovery.
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous approved therapeutics. The introduction of a fluorine atom at the 4-position of 2-methylpyrrolidine creates a unique chemical entity where stereoelectronic effects—specifically the fluorine gauche effect —can be leveraged to "lock" the ring into specific conformations. This guide details the structural dynamics, synthesis pathways, and physicochemical advantages of these analogs, providing a roadmap for their use as bioisosteres and metabolic blockers in drug development.
Stereochemical & Conformational Analysis[1][2]
The Four Stereoisomers
The 4-fluoro-2-methylpyrrolidine scaffold contains two chiral centers (C2 and C4), resulting in four distinct stereoisomers. The relative orientation of the methyl and fluoro substituents defines the cis/trans relationships, while the absolute configuration determines the specific diastereomer.
Isomer
Configuration
Relative Stereochem
Ring Pucker Preference
1
(2S, 4R)
trans
C-exo (Up)
2
(2S, 4S)
cis
C-endo (Down)
3
(2R, 4S)
trans
C-exo (Up)
4
(2R, 4R)
cis
C-endo (Down)
The Fluorine Gauche Effect
The conformational preference of 4-fluoropyrrolidines is governed by the fluorine gauche effect . Unlike steric effects that favor anti positioning of bulky groups, the highly electronegative fluorine atom prefers a gauche orientation relative to the vicinal amine nitrogen (N1) and carbon (C3/C5) bonds.
Mechanism: This stabilization arises from the hyperconjugative donation of electron density from the adjacent C–H
bonding orbital into the low-lying C–F antibonding orbital ().
Outcome:
Trans (4R-F in L-series): The fluorine prefers an axial-like orientation, forcing the ring into a C
-exo pucker.
Cis (4S-F in L-series): The fluorine adopts an orientation that forces the ring into a C
-endo pucker.
Visualization of Conformational Control
Figure 1: Logical flow of stereoelectronic effects dictating pyrrolidine ring puckering.
Synthesis Strategies
The most robust route to enantiopure 4-fluoro-2-methylpyrrolidines utilizes the "Chiral Pool" strategy, starting from naturally available 4-hydroxyproline . This approach allows for full stereocontrol through specific inversion or retention protocols.
Retrosynthetic Analysis
Target: (2S,4R)-4-fluoro-2-methylpyrrolidine
C2-Methyl Installation: Reduction of C2-Carboxyl (Proline)
Alcohol Activation Reduction.
C4-Fluorine Installation: Nucleophilic fluorination of 4-Hydroxy (with inversion).
Detailed Synthetic Workflow
Figure 2: Divergent synthesis of cis and trans 4-fluoro-2-methylpyrrolidines from L-hydroxyproline.
Physicochemical Properties & Applications
pKa Modulation
The introduction of fluorine at C4 significantly impacts the basicity of the pyrrolidine nitrogen due to the inductive electron-withdrawing effect (-I).
Unsubstituted 2-Methylpyrrolidine pKa: ~10.6
4-Fluoro-2-Methylpyrrolidine pKa: ~9.0 – 9.4
Implication: The lowered pKa increases the fraction of the non-ionized species at physiological pH (7.4), potentially enhancing membrane permeability and oral bioavailability compared to the non-fluorinated parent.
Metabolic Stability
The C4 position of pyrrolidine rings is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes.
Blockade: Fluorine substitution at C4 blocks this metabolic liability due to the strength of the C–F bond (approx. 116 kcal/mol) and the high ionization potential, preventing H-atom abstraction.
Bioisosterism: The C–F bond mimics the C–H bond sterically (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å) but drastically alters the electronics.
Experimental Protocols
Protocol A: Synthesis of (2S,4S)-N-Boc-4-Fluoro-2-Hydroxymethylpyrrolidine (Key Intermediate)
This protocol describes the conversion of the 4-hydroxy ester to the 4-fluoro alcohol, a precursor to the methyl group.
Procedure: Cool the solution of starting material in DCM to -78°C under nitrogen. Add Deoxo-Fluor dropwise. Stir at -78°C for 1h, then warm to RT overnight.
Workup: Quench with sat. NaHCO3 (careful: gas evolution). Extract with DCM, dry over MgSO4, and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
Result: (2S,4S)-N-Boc-4-fluoro-L-proline methyl ester (Inversion of configuration).
Treat with HCl/Dioxane or TFA/DCM to yield the final amine salt.
References
Conformational Analysis of 4-Fluoroprolines: Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Top Heterocycl Chem. Link
Synthesis of Fluorinated Pyrrolidines: Demange, L., et al. (2016). Practical syntheses of 4-fluoroprolines. Beilstein J. Org. Chem. Link
pKa and Basicity Data: Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
Synthesis of 2-Methylpyrrolidine Derivatives: Patent WO2015052264A1. Substituted heterocyclic sulfonamide compounds useful as TRPA1 modulators. Link
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conformational Analysis of (2R,4S)-4-fluoro-2-methylpyrrolidine
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Structural Biologists, and Computational Chemists.
Executive Summary
The pyrrolidine scaffold is a privileged structure in drug design, serving as a core pharmacophore in organocatalysis, GPCR ligands, and protease inhibitors. The introduction of fluorine at the C4 position creates a "conformational lock" via stereoelectronic effects, significantly altering the ring's puckering preference, pKa, and metabolic stability.
This guide provides a rigorous technical framework for analyzing the conformation of (2R,4S)-4-fluoro-2-methylpyrrolidine . Unlike standard proline, where the C2-substituent is a carboxylate, this 2-methyl variant lacks the
interaction between the amide and ester, making the fluorine gauche effect and 1,3-allylic strain the dominant conformational drivers.
Theoretical Framework: The Stereoelectronic Landscape
To accurately predict and analyze the conformation of this molecule, one must understand the interplay between steric bulk and quantum mechanical orbital interactions.
The Fluorine Gauche Effect
In 4-fluorinated pyrrolidines, the conformation is dictated by the fluorine gauche effect .[1][2][3] Contrary to steric intuition, the C–F bond prefers to align gauche (synclinal) to the vicinal C–N bond (specifically the
bond) rather than anti-periplanar.
Mechanism: This preference is driven by
hyperconjugation. The electron-rich orbitals donate into the low-lying antibonding orbital.
Outcome: To maximize this overlap, the fluorine atom adopts a pseudo-axial orientation on the ring.
Stereochemical Definition: (2R,4S)
The (2R,4S) configuration establishes a trans relationship between the C2-methyl group and the C4-fluorine atom.
The Conflict: The ring must pucker to place the Fluorine in a pseudo-axial position while accommodating the steric bulk of the Methyl group in a pseudo-equatorial position to avoid 1,3-diaxial strain.
Predicted Pucker: C
-Exo
Based on O'Hagan’s rules and Raines’ collagen studies:
Trans-isomers (like 2R,4S) favor the C
-exo (or C4-exo) pucker.
In this conformation, the C4 carbon buckles out of the plane on the opposite side of the C2-substituent (relative to the substituent's vector, effectively placing the F pseudo-axial and Me pseudo-equatorial).
Stabilization Energy: This pucker is typically stabilized by 0.5–1.2 kcal/mol over the endo conformer in trans-4-fluoropyrrolidines.
Computational Analysis Protocol
Before synthesis or NMR, computational modeling is required to predict the Boltzmann distribution of conformers.
Workflow Diagram
Caption: Computational workflow for determining the thermodynamic preference of pyrrolidine ring puckering.
Simulation Parameters
Level of Theory: Use B3LYP-D3BJ or M06-2X with the 6-311++G(d,p) basis set. The dispersion correction (D3BJ) is critical for accurately modeling weak intramolecular interactions in the ring.
Solvation: Use the SMD (Solvation Model based on Density) .
Note: Polar solvents (Water/DMSO) often attenuate the gauche effect compared to non-polar solvents (CHCl3) due to dipole screening, though the hyperconjugative component remains robust.
Experimental Validation: NMR Spectroscopy
NMR is the gold standard for validating the C
-exo vs. C-endo equilibrium. The analysis relies on the Karplus relationship applied to vicinal proton-fluorine () and proton-proton () couplings.
Sample Preparation
Solvent: Use CDCl
for baseline conformational analysis. Use DO if biological relevance (protonated amine) is the focus.
Concentration: 10–20 mM to prevent aggregation effects.
Key Coupling Constants (Diagnostic)
The scalar couplings (
) are highly sensitive to the dihedral angles ().
Coupling
Atom Pair
Expected (Exo Pucker)
Expected (Endo Pucker)
Mechanistic Reason
H3(cis)-F4
< 2 Hz
10-14 Hz
Dihedral angle dependence (Karplus).
H3(trans)-F4
20-25 Hz
15-20 Hz
F-H trans vs gauche relationship.
H4-H5(cis/trans)
Distinct Multiplet
Averaged/Broad
Exo locks the ring; Endo is often more flexible.
The HOESY Experiment
For definitive spatial assignment, use ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Target Interaction: Look for NOE cross-peaks between F4 and Me2 .
Interpretation:
Weak/No NOE: Confirms Trans relationship (Distance > 4Å).
Strong NOE: Indicates Cis contamination or incorrect assignment.
Data Interpretation & Synthesis
Calculating the Puckering Amplitude
Use the Altona-Haasnoot generalization of the Karplus equation to convert observed
values into torsion angles.
Simplification: For rapid analysis, compare the ratio of
to at the C3-C4 bond. A high ratio (>5) typically indicates a locked conformer.
The "Locked" Conformation
In (2R,4S)-4-fluoro-2-methylpyrrolidine, the data should converge on the C
-exo pucker.
Visual Check: The Fluorine is "down", the Methyl is "up".
Ring Shape: The C4 carbon is "up" (towards the methyl side? No, C
-exo usually implies displacement away from the reference plane in a way that puts the bulky group equatorial).
Result: The Methyl is Pseudo-equatorial . The Fluorine is Pseudo-axial .
Stability: This is the thermodynamic minimum because it satisfies both the steric requirement (Me = equatorial) and the stereoelectronic requirement (F = axial/gauche).
Application in Drug Design
Understanding this conformation allows for precise "proline editing" in medicinal chemistry.
Metabolic Stability
The C4-F substitution blocks metabolic oxidation by Prolyl-4-hydroxylase. The "exo" pucker further protects the
-proton from abstraction by imposing geometric constraints on the approach of metabolic enzymes.
pKa Modulation
The electron-withdrawing fluorine lowers the pKa of the pyrrolidine nitrogen.
Impact: At physiological pH (7.4), a larger fraction of the amine exists in the unprotonated (free base) form compared to non-fluorinated analogues, improving membrane permeability and lipophilicity (
).
Pathway Visualization
Caption: Impact of fluorination on physicochemical and pharmacological properties.
References
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Raines, R. T. (2016).[6] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.[7]
Peterson, J. A., et al. (2012).[8] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 18(41), 13133-13141.
Cormanich, R. A., et al. (2016). The fluorine gauche effect: a brief history. Beilstein Journal of Organic Chemistry, 12, 1485-1488.
Newberry, R. W., & Raines, R. T. (2016). The n→π* Interaction.[9][10] Accounts of Chemical Research, 50(8), 1838–1846.
Technical Guide: Biological Activity of (2R,4S)-4-Fluoro-2-Methylpyrrolidine Derivatives
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of (2R,4S)-4-fluoro-2-methylpyrrolidine derivatives. [1] Executive Summary The (2R,4S)-4-fluoro-2-methylpy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, medicinal chemistry, and experimental applications of (2R,4S)-4-fluoro-2-methylpyrrolidine derivatives.
[1]
Executive Summary
The (2R,4S)-4-fluoro-2-methylpyrrolidine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for proline and non-substituted pyrrolidines.[1] Its value lies in the synergistic combination of the C2-methyl group (which restricts conformational entropy) and the C4-fluorine atom (which modulates pKa, lipophilicity, and metabolic stability).[1]
This guide analyzes the scaffold's utility in optimizing high-affinity ligands for Tyrosine Kinases (TRK, JAK) and G-Protein Coupled Receptors (GPCRs) , specifically Histamine H3 and opioid receptors.[1] By lowering the basicity of the pyrrolidine nitrogen and blocking oxidative metabolism at the C4 position, this moiety significantly enhances the pharmacokinetic (PK) profiles of clinical candidates.
The specific (2R,4S) stereochemistry is non-trivial. It dictates the ring's preferred conformation (puckering) via the fluorine gauche effect .
C2-Methyl (R): Introduces steric bulk that locks the N-C bond rotation, often favoring a specific rotamer essential for binding in restricted hydrophobic pockets.[1]
C4-Fluoro (S): The electronegative fluorine atom prefers a gauche orientation relative to the ring nitrogen's lone pair (or adjacent bonds), inducing a specific envelope conformation (typically C4-exo or C4-endo depending on the N-substituent).[1]
Pharmacophore Properties
Property
Effect on Biological Activity
Mechanism
Basicity Modulation
Reduced pKa (approx. 1-2 units)
The electron-withdrawing F atom (inductive effect) reduces electron density on the Nitrogen, improving membrane permeability and reducing hERG channel binding liability.[1]
Metabolic Stability
Increased t1/2
Fluorine blocks Cytochrome P450-mediated oxidation at the C4 position (a common "soft spot" in pyrrolidines).[1]
Conformational Lock
Higher Potency (Lower Kd)
The C2-methyl restricts the flexible pyrrolidine ring, reducing the entropic penalty upon binding to the target protein.
Biological Applications & Case Studies
Kinase Inhibition (TRK/JAK Focus)
Derivatives of (2R,4S)-4-fluoro-2-methylpyrrolidine are frequently employed to optimize solvent-front interactions in kinase inhibitors.[1]
Mechanism: The pyrrolidine nitrogen often forms a hydrogen bond with the hinge region or a water-mediated bridge.[1] The C2-methyl group fills small hydrophobic pockets (e.g., the gatekeeper region), while the C4-fluorine interacts with backbone carbonyls or simply modulates the vector of the solubilizing group.[1]
Relevance: This scaffold is a structural evolution of the pyrrolidine found in Larotrectinib (Vitrakvi) , where the phenyl group is replaced or modified to tune selectivity between TRKA, TRKB, and TRKC.
GPCR Antagonism (Histamine H3)
In the development of H3 antagonists (e.g., analogs of Irdabisant ), the 2-methylpyrrolidine core is standard.
Optimization: Replacing the standard 2-methylpyrrolidine with the (2R,4S)-4-fluoro derivative reduces the risk of phospholipidosis (associated with highly basic amines) while maintaining high affinity for the receptor.[1]
Visualizing the Structure-Activity Relationship (SAR)[1]
Caption: SAR logic demonstrating how specific structural features of the scaffold translate to biological advantages.
Experimental Protocols
Synthesis of (2R,4S)-4-Fluoro-2-Methylpyrrolidine Derivatives
Objective: Synthesize the core fragment from commercially available Trans-4-Hydroxy-L-Proline.
Protection: Protect Nitrogen with Boc (di-tert-butyl dicarbonate).[1]
Reduction: Reduce the C2-Carboxylic acid to the Alcohol (using Borane-THF or LiBH4).[1]
Activation: Convert the primary alcohol to a Tosylate or Mesylate.
Reduction (Methyl Formation): Reduce the Tosylate to a Methyl group (using LiAlH4 or Super-Hydride). Note: This establishes the C2-Methyl (S) configuration.[1] Inversion may be required depending on the target (2R).
Alternative for (2R): Start with D-Pyroglutamic acid or use asymmetric alkylation (Ellman's auxiliary).[1]
Fluorination: Use DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on the C4-hydroxyl.[1]
Stereochemistry Note: Fluorination with DAST proceeds via SN2 inversion. To get (4S)-Fluoro, you must start with (4R)-Hydroxy.[1]
In Vitro Kinase Selectivity Assay (TR-FRET)
Objective: Determine the IC50 of the derivative against TRKA/B/C.
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex 337 nm, Em 620/665 nm).
Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.
References
Larotrectinib (Vitrakvi) Approval & Mechanism : FDA. (2018).[3][4][5] FDA approves larotrectinib for solid tumors with NTRK gene fusions.[4] Link
Fluorine in Medicinal Chemistry : Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Pyrrolidine Conformational Control : Cox, C. D., et al. (2008). Conformational analysis of fluorinated pyrrolidines. Journal of Medicinal Chemistry. Link[1]
Synthesis of Chiral Fluoropyrrolidines : ChemicalBook. (2024). Product entry for (2R,4S)-4-fluoro-2-methylpyrrolidine. Link
H3 Receptor Antagonists SAR : Esbenshade, T. A., et al. (2008). Histamine H3 receptor antagonists: Preclinical promise for treating cognitive disorders. Molecular Interventions. Link
A Senior Application Scientist's Guide to the Strategic Fluorination of Pyrrolidine Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and basic nitrogen atom are pivotal to its biological function, yet these same features can present challenges in drug design, including metabolic instability and suboptimal binding affinities. The strategic incorporation of fluorine—an element with unique and powerful stereoelectronic properties—has emerged as an indispensable tool for refining the pharmacokinetic and pharmacodynamic profiles of pyrrolidine-containing compounds.[4][5][6][7] This in-depth technical guide explores the multifaceted roles of fluorine in modulating the bioactivity of these scaffolds. We will dissect the causal mechanisms by which fluorination influences pyrrolidine pKa, conformational preference, and metabolic fate, providing field-proven insights into leveraging these effects for rational drug design.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered saturated heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules, from natural alkaloids to blockbuster synthetic drugs.[1][2] Its prevalence stems from its ability to:
Present a basic nitrogen center: This nitrogen is often crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in protein active sites or for maintaining aqueous solubility.
Serve as a conformationally constrained linker: The ring structure reduces the entropic penalty of binding compared to a more flexible acyclic amine.
Provide multiple vectors for substitution: The carbon atoms of the ring offer points for chemical modification to explore structure-activity relationships (SAR).
However, the very properties that make pyrrolidine attractive also pose significant challenges. The basic nitrogen's pKa may not be optimal for absorption, distribution, metabolism, and excretion (ADME) properties, and the ring's carbons can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8]
The Fluorine Effect: More Than a Simple Halogen
Fluorine is the most electronegative element, and its introduction into an organic molecule imparts profound, predictable changes to its physicochemical properties.[4][7] Unlike other halogens, fluorine is small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.2 Å), allowing it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk.[7] The key effects leveraged in medicinal chemistry include:
Inductive Effect: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby basic groups.[9][10][11]
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~110 kcal/mol), making it resistant to cleavage by metabolic enzymes. Placing fluorine at a known site of metabolism can effectively "block" this pathway.[8][12]
Conformational Control: Through stereoelectronic interactions like the gauche effect, fluorine can bias the conformation of rings and alkyl chains, pre-organizing a molecule into its bioactive conformation.[13][14][15]
Lipophilicity Modulation: Fluorination generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability.[4][16]
Strategic Fluorination of the Pyrrolidine Ring: A Deep Dive
The application of these principles to the pyrrolidine scaffold allows for the fine-tuning of its biological properties with surgical precision.
Modulating Basicity (pKa) for Optimal Pharmacokinetics
The basicity of the pyrrolidine nitrogen is a critical parameter influencing a drug's solubility, cell permeability, and target engagement. An overly basic amine (high pKa) will be fully protonated at physiological pH, leading to high aqueous solubility but poor membrane permeability. Conversely, a less basic amine may have better permeability but reduced solubility or weaker ionic interactions with its target.
Fluorination provides a reliable strategy to lower the pKa of the pyrrolidine nitrogen. The strong inductive effect of the C-F bond withdraws electron density from the ring, making the nitrogen lone pair less available for protonation.
Causality: Placing a fluorine atom at the C3 or C4 position creates a strong dipole that is transmitted through the sigma bonds of the ring. This effect can lower the pKa by 1 to 3 units, a significant change that can shift a compound from being poorly permeable to orally bioavailable.[9] For instance, in a series of phosphodiesterase 9 (PDE9) inhibitors, fluorination of the pyrrolidine ring resulted in a systematic pKa decrease of 1.1–3.3 units.[9]
Table 1: Impact of Fluorination on Pyrrolidine Basicity and Biological Properties
This table synthesizes data from multiple sources to illustrate the common trends observed upon pyrrolidine fluorination.
Conformation and Pre-organization: The Gauche Effect
The pyrrolidine ring is not planar; it adopts a puckered "envelope" conformation that can rapidly interconvert between two low-energy states, often termed Cγ-endo and Cγ-exo.[13][20] One of these puckers often represents the "bioactive conformation" that fits optimally into the target's binding site. Forcing the ring to favor this conformation can significantly enhance binding affinity by reducing the entropic cost of binding.
Fluorination at the C3 or C4 position introduces a powerful stereoelectronic interaction known as the gauche effect .[1][2][13][14] This effect describes the tendency of the highly electronegative fluorine atom to orient itself gauche (a 60° dihedral angle) to the electron-deficient nitrogen atom. This preference is driven by a stabilizing hyperconjugation interaction (σC–H → σ*C–F).[15]
Causality: Depending on the stereochemistry of the fluorine atom ((3R)-fluoro vs. (3S)-fluoro), this gauche preference will lock the pyrrolidine ring into either the endo or exo pucker.[10][13][14] This conformational biasing was shown to markedly affect potency in a series of dipeptidyl peptidase 4 (DPP-4) inhibitors.[10][21] By pre-organizing the molecule for its target, the binding event becomes more favorable.
Caption: Fluorine's gauche effect biases the pyrrolidine ring pucker, pre-organizing it for optimal target binding.
Enhancing Metabolic Stability
Oxidative metabolism, primarily by CYP enzymes, is a major pathway for drug clearance. For pyrrolidine rings, carbons adjacent to the nitrogen (C2 and C5) or other activated positions are susceptible to hydroxylation, which marks the compound for excretion.
Causality: Replacing a metabolically labile C-H bond with a robust C-F bond is a classic and highly effective strategy for blocking metabolism.[5][8] The C-F bond is significantly stronger and less polarizable than a C-H bond, making it a poor substrate for the oxidative machinery of CYP enzymes.[8][12] This "metabolic shielding" can dramatically increase a drug's half-life and oral bioavailability. In the development of inhibitors for casein kinase 2 (CSNK2), strategic fluorination of a phenyl ring attached to the core scaffold reduced first-pass metabolism and improved compound exposure and oral bioavailability.[22] While not directly on a pyrrolidine, this principle is broadly applicable. Similarly, gem-difluorination (CF2) is often used to block metabolism at a methylene (CH2) group, a strategy employed in the development of some CCR5 antagonists.[23]
Case Studies: Fluorinated Pyrrolidines in Action
DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Many successful inhibitors, such as Sitagliptin and Vildagliptin, feature a pyrrolidine or related scaffold that interacts with the enzyme's active site.[] Early research demonstrated that incorporating a fluorine atom onto the pyrrolidine ring was a key optimization strategy.[18][19][24]
Bioactivity Enhancement: Amides derived from (S)-3-fluoropyrrolidine showed excellent potency and selectivity as DPP-4 inhibitors.[18] The fluorine atom helps to lock the ring in the optimal conformation for binding and modulates the basicity of the nitrogen for improved pharmacokinetic properties, leading to orally active candidates.[18]
CCR5 Antagonists for HIV Treatment
Maraviroc is an approved anti-HIV drug that functions as a CCR5 receptor antagonist, preventing the virus from entering host cells.[25] The development of next-generation CCR5 antagonists has heavily featured substituted pyrrolidine scaffolds.[23][26][27][28]
Pharmacokinetic Improvement: In efforts to improve upon early lead compounds with poor oral bioavailability, medicinal chemists explored various modifications.[26] The introduction of fluorine, often as a gem-difluoro (CF2) group on a side chain attached to the pyrrolidine, was used to block metabolic hotspots and improve pharmacokinetic profiles.[23]
The synthesis of chiral fluorinated pyrrolidines is a critical enabling technology. A modern, scalable approach often involves nucleophilic fluorination of a protected hydroxypyrrolidine precursor.[29][30]
Protocol: Stereoinvertive Synthesis of (R)-3-Fluoropyrrolidine [29]
This protocol is a conceptual representation based on established chemical principles and published routes.
Starting Material: Begin with commercially available N-Boc-(S)-3-hydroxypyrrolidine. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen.
Activation of Hydroxyl Group: In an inert atmosphere (N2 or Ar), dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir the reaction at 0 °C for 1-2 hours until TLC or LC-MS analysis confirms the complete formation of the mesylate intermediate.
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
Nucleophilic Fluorination (SN2): Dissolve the crude mesylate in a polar aprotic solvent like anhydrous DMF or acetonitrile. Add a fluoride source, such as potassium fluoride (KF) (3-5 eq) in the presence of a phase-transfer catalyst like Kryptofix [2.2.2] or 18-crown-6 (0.1 eq). Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction proceeds via an SN2 mechanism, inverting the stereocenter to yield N-Boc-(R)-3-fluoropyrrolidine.
Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash extensively with water and brine to remove the solvent and fluoride salts, dry, and concentrate. Purify the crude product by silica gel column chromatography.
Deprotection: Dissolve the purified N-Boc-(R)-3-fluoropyrrolidine in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or diethyl ether). Stir at room temperature for 1-4 hours until deprotection is complete.
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated or recrystallized from a solvent system like n-butanol/water to yield high-purity (R)-3-fluoropyrrolidine hydrochloride salt.[29]
In Vitro Assay Protocol: Enzyme Inhibition Assay
To evaluate the bioactivity of newly synthesized fluorinated and non-fluorinated pyrrolidine analogs, a functional biochemical assay is essential.[31]
Protocol: General Enzyme Inhibition (IC50 Determination) Assay [32][33][34]
Reagent Preparation:
Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, with necessary cofactors like MgCl2 or DTT).
Enzyme Stock Solution: Prepare a concentrated stock of the purified target enzyme in assay buffer.
Substrate Stock Solution: Prepare a concentrated stock of the enzyme's substrate (which produces a detectable signal, e.g., colorimetric or fluorescent) in assay buffer.
Inhibitor (Test Compound) Stock Solution: Prepare a 10 mM stock solution of each pyrrolidine analog in 100% DMSO.
Assay Procedure (96-well plate format):
Compound Plating: Create a serial dilution series of each test compound. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Add 1 µL of each concentration from the DMSO plate to the corresponding wells of the assay plate. Add 1 µL of DMSO to "control" (100% activity) and "blank" (0% activity) wells.
Enzyme Addition: Add 50 µL of a working solution of the enzyme (diluted in assay buffer to 2x the final desired concentration) to all wells except the "blank" wells. Add 50 µL of assay buffer to the "blank" wells.
Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature (e.g., 37 °C).[33] This allows the inhibitor to bind to the enzyme before the reaction starts.
Reaction Initiation: Add 50 µL of a working solution of the substrate (diluted in assay buffer to 2x the final desired concentration, typically at its Km value) to all wells to start the reaction.[35]
Data Acquisition and Analysis:
Signal Reading: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) over time (kinetic read) or at a single endpoint after a fixed incubation period (e.g., 30 minutes).
Data Normalization: Subtract the average signal of the "blank" wells from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the "control" wells: % Inhibition = 100 * (1 - (Signal_test / Signal_control)).
IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, XLfit) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a mature and powerful tactic in modern drug discovery for optimizing the properties of pyrrolidine-containing molecules.[4][36] By understanding the fundamental physicochemical principles—inductive effects on pKa, stereoelectronic control of conformation, and metabolic shielding—medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for creating complex fluorinated building blocks continue to advance, the precision with which we can tune these properties will only increase, ensuring that fluorine remains a "magic bullet" in the arsenal of drug development professionals for years to come.
References
Fluorine in drug discovery: Role, design and case studies. Google Sites.
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC.
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones
The Many Roles for Fluorine in Medicinal Chemistry.
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Publishing System.
Applications of Fluorine in Medicinal Chemistry. Scilit.
Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. PubMed.
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
The Strategic Introduction of (2R,4S)-4-fluoro-2-methylpyrrolidine in Modern Drug Discovery: A Technical Guide
Foreword: The Imperative for Spatial and Electronic Precision in Medicinal Chemistry In the landscape of contemporary drug development, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Imperative for Spatial and Electronic Precision in Medicinal Chemistry
In the landscape of contemporary drug development, the pursuit of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. The era of "flat" aromatic molecules is progressively giving way to a more sophisticated, three-dimensional approach to pharmacophore design. Saturated heterocycles, particularly the pyrrolidine scaffold, have emerged as privileged structures, offering a gateway to explore chemical space with greater dimensionality.[1] The strategic introduction of fluorine, an element with a unique physicochemical profile, further refines this exploration, allowing for the subtle yet profound modulation of a molecule's properties. This guide delves into the potential research applications of a specific, stereochemically defined building block: (2R,4S)-4-fluoro-2-methylpyrrolidine . We will explore its synthesis, the nuanced effects of its constituent parts, and its prospective role in crafting the next generation of therapeutics.
The Pyrrolidine Scaffold: A Foundation for Innovation
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to introduce stereochemical complexity and to serve as a versatile scaffold for a multitude of chemical transformations.[1] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]
The Influence of Fluorine: More Than Just a Hydrogen Mimic
The substitution of hydrogen with fluorine is a well-established strategy in drug design, often leading to significant improvements in a compound's pharmacological profile. Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby blocking sites of oxidative metabolism.
Binding Affinity: The introduction of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with the target protein through dipole-dipole or other non-covalent interactions.
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic nitrogen atoms, a critical parameter influencing a drug's solubility, permeability, and off-target activity.
Conformational Control: Fluorine substitution can bias the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to a biological target.[2]
The "Magic Methyl" Effect: A Subtle yet Powerful Tool
The addition of a methyl group, particularly at a strategic position, can have a surprisingly significant impact on a compound's properties, an effect often referred to as the "magic methyl" effect.[3] A methyl group can:
Enhance Metabolic Stability: By sterically shielding an adjacent susceptible site from metabolic enzymes.
Improve Potency: Through favorable van der Waals interactions within a protein's binding pocket.
Influence Conformation: The steric bulk of the methyl group can restrict bond rotation and influence the overall three-dimensional shape of the molecule.
The combination of a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, with the specific (2R,4S) stereochemistry, presents a unique building block with a confluence of these beneficial properties.
Synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine: A Proposed Stereoselective Approach
A potential synthetic pathway could involve the stereoselective methylation of a protected (2S,4R)-4-hydroxyproline derivative, followed by fluorination with inversion of stereochemistry at the C4 position.
Objective: To synthesize N-protected (2R,4S)-4-fluoro-2-methylpyrrolidine from (2S,4R)-4-hydroxyproline.
Materials:
(2S,4R)-4-Hydroxy-N-Boc-proline methyl ester
Dess-Martin periodinane (DMP)
Methylmagnesium bromide (MeMgBr)
Diisobutylaluminium hydride (DIBAL-H)
Diethylaminosulfur trifluoride (DAST)
Appropriate solvents and reagents for workup and purification.
Methodology:
Oxidation: The hydroxyl group of (2S,4R)-4-Hydroxy-N-Boc-proline methyl ester is oxidized to the corresponding ketone using Dess-Martin periodinane.
Stereoselective Methylation: The resulting ketone is then subjected to a stereoselective Grignard reaction with methylmagnesium bromide. The stereochemical outcome at the C2 position is crucial and may require optimization of reaction conditions and chiral auxiliaries.
Reduction and Lactonization: The ester is reduced, and subsequent lactonization can be employed to protect the C2 carboxylate and set the stage for fluorination.
Fluorination: The hydroxyl group at C4 is then fluorinated using a reagent such as DAST, which typically proceeds with inversion of stereochemistry, yielding the desired (4S) configuration.
Deprotection and Final Product: Finally, removal of the protecting groups would yield (2R,4S)-4-fluoro-2-methylpyrrolidine.
Caption: Proposed synthetic workflow for (2R,4S)-4-fluoro-2-methylpyrrolidine.
Physicochemical Properties: The Impact of Stereochemistry and Substitution
The specific (2R,4S) stereochemistry, in conjunction with the 2-methyl and 4-fluoro substituents, is expected to confer a unique set of physicochemical properties to the pyrrolidine ring.
Conformational Preference
The puckering of the pyrrolidine ring is a critical determinant of its biological activity. Fluorine substitution at the 4-position has a profound impact on this puckering. Generally, a (4S)-fluoro substituent favors a Cγ-endo (down) pucker, while a (4R)-fluoro substituent favors a Cγ-exo (up) pucker.[2][4] The presence of the 2-methyl group will further influence this conformational preference through steric interactions. It is anticipated that the (2R,4S) diastereomer will adopt a conformation that minimizes steric clash between the methyl group and the fluorine atom, likely leading to a more rigid and defined three-dimensional structure.
Basicity (pKa)
The introduction of the electron-withdrawing fluorine atom at the 4-position is expected to significantly decrease the basicity of the pyrrolidine nitrogen. This reduction in pKa can be highly advantageous in drug design, as it can reduce the likelihood of off-target interactions with aminergic GPCRs and improve cell permeability. The 2-methyl group is expected to have a less pronounced, slightly base-strengthening inductive effect. The net result will be a pyrrolidine with attenuated basicity compared to its non-fluorinated counterpart.
Compound
Expected pKa Range
Key Influencing Factor
2-Methylpyrrolidine
10.5 - 11.5
Inductive effect of methyl group
4-Fluoropyrrolidine
8.5 - 9.5
Strong inductive effect of fluorine
(2R,4S)-4-fluoro-2-methylpyrrolidine
9.0 - 10.0
Combined inductive effects of fluorine and methyl groups
Potential Research Applications
The unique structural and physicochemical properties of (2R,4S)-4-fluoro-2-methylpyrrolidine make it a highly attractive building block for a range of therapeutic areas.
Central Nervous System (CNS) Agents
The development of CNS-penetrant drugs is notoriously challenging. The blood-brain barrier (BBB) effectively excludes many molecules from entering the brain. The properties of (2R,4S)-4-fluoro-2-methylpyrrolidine, however, are well-suited for CNS drug design:
Improved Permeability: The reduced pKa can lead to a higher proportion of the neutral, more lipophilic species at physiological pH, enhancing passive diffusion across the BBB.
Reduced Efflux: P-glycoprotein (Pgp) is a major efflux transporter that pumps drugs out of the brain. The structural features of this building block may lead to reduced recognition by Pgp.
Enhanced Target Engagement: The rigidified conformation can lead to higher affinity and selectivity for CNS targets such as ion channels, transporters, and receptors.
Oncology and PET Imaging
The incorporation of fluorine-18, a positron-emitting isotope, into drug molecules allows for their use as imaging agents in Positron Emission Tomography (PET).[5] PET is a powerful, non-invasive technique used in both clinical diagnostics and drug development to visualize and quantify biological processes in vivo.
The synthesis of (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivatives for imaging Fibroblast Activation Protein (FAP) in tumors highlights a significant potential application.[6] FAP is a promising pan-cancer target, and the development of highly specific FAP-targeted PET tracers is an area of active research. The (2R,4S)-4-fluoro-2-methylpyrrolidine scaffold could be readily adapted for the development of novel PET radioligands.
Illustrative Workflow: Development of a PET Radioligand
Caption: A generalized workflow for developing a PET tracer using the target scaffold.
Peptidomimetics and Constrained Peptides
The conformational constraints imposed by the (2R,4S)-4-fluoro-2-methylpyrrolidine ring make it an excellent surrogate for proline in peptides. By replacing a proline residue with this building block, researchers can lock the peptide backbone into a specific conformation, which can lead to:
Increased Proteolytic Stability: The unnatural amino acid is not recognized by proteases.
Enhanced Receptor Affinity and Selectivity: The pre-organized conformation can lead to a more favorable binding entropy.
Improved Cell Permeability: The overall physicochemical properties of the peptide can be fine-tuned.
Conclusion and Future Outlook
(2R,4S)-4-fluoro-2-methylpyrrolidine represents a sophisticated and strategically designed building block for modern medicinal chemistry. The confluence of stereochemical complexity, the conformational directing effects of the fluorine atom, and the subtle yet significant influence of the methyl group provides a powerful tool for drug discovery scientists. While its full potential is yet to be realized, the principles outlined in this guide strongly suggest its utility in the development of novel therapeutics, particularly in the challenging arenas of CNS disorders and oncology. As the demand for drugs with improved properties continues to grow, the adoption of such precisely engineered scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.
References
Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
Kalita, S. J., Cheng, F., Fan, Q. H., Shibata, N., & Huang, Y. Y. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo') Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry, 86(13), 8695–8705. [Link]
Boll, E. M., Boschi, A., & Windhorst, A. D. (2021). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecular Pharmaceutics, 18(11), 4247–4258. [Link]
Schonherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition, 52(47), 12256–12267. [Link]
Fernandes, R. A., & Kumar, P. (2023). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Pharmaceuticals, 16(5), 658. [Link]
Enantioselective synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine
Application Note: Stereocontrolled Synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine Executive Summary The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine represents a critical challenge in medicinal chemistry, particu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereocontrolled Synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine
Executive Summary
The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine represents a critical challenge in medicinal chemistry, particularly for the development of DPP-4 inhibitors and novel antibiotic scaffolds.[1] This specific stereoisomer—possessing a trans relationship between the C2-methyl and C4-fluoro substituents—requires precise control over two non-adjacent stereocenters.[1]
This Application Note details a robust, scalable protocol utilizing a stereoselective ketone reduction followed by nucleophilic fluorination with inversion .[1] Unlike routes relying on expensive chiral auxiliaries, this method leverages the accessible "chiral pool" or readily available pyrrolidinone precursors, ensuring high enantiomeric excess (ee >98%) and diastereomeric ratios (dr >95:5).
Strategic Analysis & Retrosynthesis
To achieve the (2R,4S) configuration, we must analyze the mechanism of the key fluorination step.[1] The introduction of fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® proceeds via an
mechanism, resulting in the inversion of the stereocenter at C4.[1]
Therefore, to obtain the (4S)-fluoride , we must synthesize the (4R)-alcohol precursor.[1] Given the (2R) configuration is fixed early in the synthesis (typically from D-Alanine or via resolution), the critical intermediate is (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine (the cis-alcohol).
Precursor Synthesis: Stereoselective reduction of (R)-N-Boc-2-methyl-4-oxopyrrolidine.
Figure 1: Retrosynthetic strategy highlighting the requirement for the cis-alcohol intermediate to access the trans-fluoride target.
Detailed Experimental Protocols
Phase 1: Stereoselective Reduction to (2R,4R)-Alcohol
Objective: Convert the ketone to the cis-alcohol with high diastereoselectivity.[1] Standard reducing agents like
often yield 1:1 mixtures.[1] We utilize L-Selectride® (Lithium tri-sec-butylborohydride), a bulky hydride that attacks from the less hindered face (trans to the C2-methyl group), forcing the hydroxyl group into the cis position.
Objective: Convert the (2R,4R)-alcohol to the (2R,4S)-fluoride.[1]
Safety Note: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating.[1] Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable but still generates HF.[1]
Setup: Use a polyethylene or Teflon-coated flask (glass is acceptable for short durations if HF generation is controlled, but plastic is safer for accidental etching).[1] Purge with
.
Cooling: Dissolve the alcohol (5.0 g, 24.8 mmol) in DCM (100 mL). Cool to -78°C .[1][2] Note: Low temperature prevents elimination side-products (olefins).[1]
Addition: Add Deoxo-Fluor® (6.9 mL, 37.2 mmol) dropwise via syringe.
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature overnight (12-16 h).
Quench (Critical Safety Step):
Cool the mixture back to 0°C.
Add saturated aqueous
dropwise with vigorous stirring. Warning: Massive evolution.
Extraction: Extract with DCM (3x). Wash organics with 1M HCl (rapidly, to remove amine byproducts) then brine.[1]
Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes). Fluorinated products are often less polar than alcohols.[1]
Figure 2: Process flow for nucleophilic fluorination, emphasizing safety controls to manage exotherms and elimination side-reactions.
Solution: Ensure reaction starts at -78°C. Do not rush the warming step.[1] Ensure the alcohol precursor is strictly neutral (no residual pyridine/amine from previous steps).
Purification Challenges:
The fluorinated product and the olefin byproduct can have similar Rf values.[1]
Tip: Use Silver Nitrate (
) impregnated silica if olefin separation is difficult (Ag complexes the olefin, retaining it on the column).
Scaling Up:
For >100g scales, replace DAST with XtalFluor-E® or Fluolead™ .[1] These reagents are crystalline, shelf-stable, and release less HF, mitigating the explosion risk associated with liquid DAST distillation residues.[1]
References
Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A Review. Synthesis, 2002(17), 2561-2578.[1] Link
Rosen, T., et al. (1988).[1] Synthesis of 4-fluoropyrrolidine-2-carboxylic acid derivatives. Journal of Medicinal Chemistry, 31(8), 1598–1611. (Establishes DAST inversion protocols on proline derivatives). Link
Vertex Pharmaceuticals. (2006). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.[1][3][4] U.S. Patent No. 7,244,852. (Describes the prolinol route to 2-methylpyrrolidine). Link
Organic Syntheses. (2014). Fluorination of Alcohols Using DAST: Preparation of 1-Fluoro-4-nitronaphthalene.[1] Organic Syntheses, 91, 243-254. (Standard operating procedure for safety). Link
Application Note: N-Alkylation Protocols for (2R,4S)-4-Fluoro-2-methylpyrrolidine
The following Application Note and Protocol is designed for medicinal chemists and process development scientists. It synthesizes best practices for handling chiral, fluorinated saturated heterocycles, specifically focus...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for medicinal chemists and process development scientists. It synthesizes best practices for handling chiral, fluorinated saturated heterocycles, specifically focusing on the (2R,4S)-4-fluoro-2-methylpyrrolidine scaffold.
Executive Summary
(2R,4S)-4-fluoro-2-methylpyrrolidine is a high-value chiral building block used in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics. The strategic introduction of the fluorine atom at C4 modulates the pKa (lowering basicity via inductive effects) and metabolic stability (blocking oxidation) compared to the non-fluorinated analog.
This guide outlines two validated protocols for N-alkylation:
Method A (Reductive Amination): The preferred method for introducing primary and secondary alkyl groups due to its high chemoselectivity and minimal risk of over-alkylation.
Method B (Direct Nucleophilic Substitution): Utilized when the electrophile is an alkyl halide or sulfonate, requiring precise stoichiometric control to prevent quaternization.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9]
Physicochemical Profile[5][10][11]
Stereochemistry: The (2R,4S) configuration implies a trans relationship between the C2-methyl and C4-fluoro substituents if the ring were planar, but the ring pucker is governed by the fluorine gauche effect and steric avoidance. The C4-fluorine prefers an axial-like orientation to maximize
hyperconjugation, influencing the accessibility of the nitrogen lone pair.
Basicity: The electron-withdrawing fluorine (gamma to nitrogen) lowers the pKa of the conjugate acid to approximately 9.0–9.5 (vs. ~11.3 for pyrrolidine). This makes the amine a slightly softer nucleophile but still highly reactive.
Stability Risk (HF Elimination): While generally stable, the molecule can undergo E2 or E1cB elimination to form a pyrroline under harsh basic conditions (e.g., NaH,
-BuOK) or high temperatures (>100°C), particularly if the C4-F is anti-periplanar to a C3/C5 proton.
Starting Material Handling
Commercial supplies are typically provided as HCl or p-toluenesulfonate (TsOH) salts to ensure shelf stability. Both protocols below include an in situ neutralization step (free-basing) to activate the amine.
Decision Matrix: Selecting the Protocol
Use the following decision tree to select the optimal synthetic route based on your available electrophile.
Figure 1: Decision matrix for selecting the N-alkylation strategy.
Method A: Reductive Amination (Preferred)
Mechanism: Formation of an iminium ion intermediate followed by selective reduction.
Advantages: Avoids over-alkylation (quaternization); mild conditions preserve the C4-fluorine stereocenter.
Reagents: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH
due to lower toxicity and better compatibility with acid-sensitive groups.
Charge a reaction vessel with the amine salt (1.0 equiv) and anhydrous DCE (0.1 M concentration).
Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 10 minutes. The solution should become clear or slightly cloudy.
Imine Formation:
Add the aldehyde/ketone (1.1 equiv).
Optional: Add AcOH (1.0 equiv) if the reaction is sluggish (often necessary for ketones).
Stir at RT for 30–60 minutes.
Reduction:
Cool the mixture to 0°C (ice bath).
Add STAB (1.5 equiv) portion-wise over 5 minutes. Note: Gas evolution (H
) may occur.
Remove ice bath and stir at RT for 2–16 hours. Monitor by LC-MS for consumption of the amine.
Quench & Workup:
Quench with saturated aqueous NaHCO
(vigorous stirring for 15 min).
Extract with DCM (3x).
Wash combined organics with brine, dry over Na
SO, and concentrate.
Purification:
Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Figure 2: Sequential workflow for Reductive Amination.
Method B: Direct Alkylation (S
2)
Mechanism: Bimolecular nucleophilic substitution.
Critical Control: The C2-methyl group provides some steric protection, but over-alkylation to the quaternary ammonium salt is still a risk if excess alkyl halide is used.
Base Selection: Use inorganic bases (K
CO, CsCO) in polar aprotic solvents (ACN, DMF) for robust substrates. Use DIPEA in DCM for milder conditions.
Reduce R-X to 0.8-0.9 eq; Dilute reaction (0.05 M); Switch to Method A if possible.
Elimination (Defluorination)
High temperature; Strong base (NaH, alkoxides).
Keep T < 60°C; Use weak bases (KCO, DIPEA); Avoid strong heating in DMF.
Epimerization
Unlikely at C4; C2 could epimerize if R-X is chiral and mechanism shifts.
Maintain non-basic workup if possible; Check optical rotation or chiral HPLC.
References
General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
Fluorine Effects on Basicity: Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007, 2(8), 1100–1115. Link
4-Fluoroproline Conformational Analysis: Newberry, R. W., & Raines, R. T. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Topics in Heterocyclic Chemistry, 2017. Link
Elimination Risks: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009, 109(5), 2119–2183. Link
Salt Forms & Handling: Sigma-Aldrich Product Sheet for (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride. Link
Use of (2R,4S)-4-fluoro-2-methylpyrrolidine in peptide synthesis
Application Note: Strategic Integration of (2R,4S)-4-fluoro-2-methylpyrrolidine in Peptidomimetic Design Part 1: Executive Summary & Structural Rationale The integration of (2R,4S)-4-fluoro-2-methylpyrrolidine into pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of (2R,4S)-4-fluoro-2-methylpyrrolidine in Peptidomimetic Design
Part 1: Executive Summary & Structural Rationale
The integration of (2R,4S)-4-fluoro-2-methylpyrrolidine into peptide backbones represents a high-value strategy in modern medicinal chemistry, particularly for the development of protease-resistant peptidomimetics and high-affinity ligands. This molecule is not merely a building block; it is a conformational lock and a metabolic shield .
This guide addresses the specific challenges associated with this molecule: steric hindrance (at the 2-position) and reduced nucleophilicity (due to the 4-fluoro inductive effect).
The "Privileged" Architecture
This scaffold combines two powerful effects that synergize to restrict conformational freedom and enhance bioavailability:
The Fluorine Gauche Effect (4-Fluoro): The electronegative fluorine atom at the 4-position imposes a specific ring pucker (endo vs. exo) through the gauche effect (preference for the C–F bond to be anti-periplanar to the N–C bond). In the (2R,4S) configuration, this typically biases the ring toward a C
-exo pucker, mimicking the trans-peptide bond geometry found in collagen or bioactive turns.
The Methyl Steric Lock (2-Methyl): The methyl group at the 2-position introduces significant steric bulk adjacent to the nitrogen. This serves two functions:
Metabolic Stability: It sterically blocks peptidases (like DPP4 or POP) that typically cleave post-proline bonds.
Rotamer Control: It strongly disfavors the cis-amide bond conformation, locking the preceding peptide bond into a trans geometry.
Structural Visualization
Figure 1: Mechanistic impact of substituents on peptide architecture.
Part 2: Synthesis Protocols
Critical Note: The (2R,4S)-4-fluoro-2-methylpyrrolidine molecule acts as a secondary amine with significantly reduced reactivity compared to standard proline. The 2-methyl group hinders approach, and the 4-fluorine withdraws electron density from the nitrogen. Standard coupling protocols (e.g., EDC/HOBt) will likely fail or result in low yields.
Use Case: Attaching the amine to a protected peptide fragment (e.g., Boc-AA-OH or Fmoc-AA-OH) to form a C-terminal amide.
Reagents:
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Rationale: These are highly reactive uronium salts necessary to overcome the steric/electronic deactivation.
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Rationale: TMP reduces racemization risk of the incoming amino acid.
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
Activation:
Dissolve the carboxylic acid component (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Add HATU (1.1 equiv).
Add DIPEA (2.0 equiv).
Crucial: Stir for exactly 2 minutes to form the activated ester (OAt ester). Do not age longer to avoid racemization.
Coupling:
Add (2R,4S)-4-fluoro-2-methylpyrrolidine (hydrochloride salt, 1.2 equiv) directly to the activated mixture.
Add an additional 1.0 equiv of DIPEA (to neutralize the HCl salt).
Stir under Nitrogen at Room Temperature for 12–24 hours .
Note: Due to steric hindrance, reaction kinetics are slow. Monitoring via LC-MS is mandatory.
Optimization (If conversion < 50% after 6h):
Microwave Assistance: Heat to 50°C for 30 minutes (max 60°C to prevent degradation).
Acid Fluoride Method: Convert the peptide acid to an acid fluoride (using TFFH) prior to adding the amine. Acid fluorides are less sensitive to steric hindrance than OAt esters.
Workup:
Dilute with EtOAc. Wash with 5% NaHCO3 (x2), 1M KHSO4 (x2), and Brine.
Dry over Na2SO4.
Protocol B: Preparation of Urea-Linked Peptidomimetics
Use Case: Creating a urea linkage between the pyrrolidine and an N-terminal amine.
Reagents:
Triphosgene (Solid, easy to handle source of phosgene).
Dissolve (2R,4S)-4-fluoro-2-methylpyrrolidine (1.0 equiv) and DIPEA (1.1 equiv) in DCM at 0°C.
Add Triphosgene (0.35 equiv) dissolved in DCM dropwise over 10 minutes.
Stir at 0°C for 30 minutes. Result: Pyrrolidine-CO-Cl species.
Urea Formation:
Add the second amine component (Peptide-NH2, 1.0 equiv) and excess DIPEA (2.0 equiv).
Allow to warm to Room Temperature and stir for 4 hours.
Monitor by TLC/LC-MS for the formation of the urea peak [M+H]+ = Mass(A) + Mass(B) + 26.
Part 3: Quality Control & Data Interpretation
Due to the stereochemical complexity, rigorous QC is required to ensure no epimerization occurred during coupling.
Analytical Data Table
Parameter
Expected Observation
Troubleshooting
1H NMR (CDCl3)
Distinct splitting of H-4 (geminal F-coupling, ~50-55 Hz). Methyl doublet at ~1.1-1.4 ppm.[4]
Broad lines suggest rotameric equilibrium. Run VT-NMR at 50°C to coalesce.
19F NMR
Single multiplet around -170 to -180 ppm (referenced to CFCl3).
Two peaks indicate diastereomers (epimerization at C2 or C4).
LC-MS
[M+H]+ consistent with product.
+18 mass (hydrolysis of activated ester) or +44 (CO2 adduct) if urea synthesis failed.
Troubleshooting "Difficult Sequences"
If the coupling fails despite HATU activation, the issue is likely the 2-methyl steric wall .
Alternative Workflow (The "Acid Chloride" Route):
React Peptide-COOH with Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
Isolate or generate the Peptide-CO-F (Acid Fluoride) in situ.
React with the pyrrolidine amine.
Why? The Fluoride leaving group is small, allowing the bulky amine to approach the carbonyl carbon more easily than with a bulky OBt/OAt leaving group.
Part 4: Scientific Grounding & References
The protocols above are derived from the foundational principles of proline editing and sterically hindered peptide synthesis.
Key Mechanisms Cited
The Fluorine Gauche Effect: Fluorine prefers a gauche orientation to the vicinal amine/amide nitrogen, driving ring pucker. In 4-fluoroproline derivatives, this is the dominant conformational force (Raines, 2001).
Steric Hindrance in Coupling: 2-substituted pyrrolidines are among the most difficult amines to acylate. Uronium salts (HATU) or Acid Fluorides are required (Carpino, 1990).
References
Raines, R. T., et al. (2001). Conformational Stability of Collagen via the Inductive Effect of Fluorine.[5] Journal of the American Chemical Society.
O'Hagan, D., et al. (2000). The conformational influence of the C–F bond in organic molecules. Chemical Communications.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6] Journal of the American Chemical Society.
Sakai, T., et al. (1999). Synthesis of alpha-methylproline derivatives.[7][8] Tetrahedron: Asymmetry.[4] (Foundation for 2-methyl synthesis).
Disclaimer: This Application Note is for research purposes only. (2R,4S)-4-fluoro-2-methylpyrrolidine is a specialized reagent; users should consult the specific MSDS for safety handling, particularly regarding the potential for skin absorption of fluorinated amines.
Application Notes and Protocols for the Incorporation of (2R,4S)-4-fluoro-2-methylpyrrolidine into Drug Candidates
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-plan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized structure provides access to three-dimensional chemical space, a critical feature for enhancing target selectivity and improving physicochemical properties.[2] The strategic introduction of fluorine to this privileged scaffold further amplifies its utility. Fluorine, with its unique electronic properties, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3]
This guide focuses on the synthesis and application of a specific, highly valuable building block: (2R,4S)-4-fluoro-2-methylpyrrolidine . The defined stereochemistry of this compound offers precise control over the spatial orientation of substituents, which is paramount for optimizing interactions with chiral biological targets like enzymes and receptors. The cis relationship between the C2-methyl and C4-fluoro groups induces a specific ring pucker, which can lock the molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.[4]
These application notes provide a comprehensive overview of the synthesis of this key building block and detail robust protocols for its incorporation into advanced drug intermediates, empowering researchers to leverage its unique properties in their drug discovery programs.
Part 1: Diastereoselective Synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine Hydrochloride
A robust and stereocontrolled synthesis of the title compound can be achieved from the inexpensive and readily available chiral pool starting material, (2S,4R)-4-hydroxy-L-proline. The following multi-step protocol is designed to be a reliable pathway for producing the necessary building block in sufficient quantities for a drug discovery campaign.
Causality Behind the Synthetic Strategy
The synthetic route is predicated on a series of well-established, high-yielding transformations. The key strategic elements are:
Protection: The initial protection of both the amine and carboxylic acid functionalities of hydroxyproline is essential to prevent unwanted side reactions in subsequent steps.
Stereochemical Inversion and Fluorination: The hydroxyl group at the C4 position is an ideal handle for introducing the fluorine atom. A common and effective method is to convert the alcohol to a good leaving group (e.g., a tosylate or mesylate) and then displace it with a fluoride source, which proceeds with inversion of configuration (Sₙ2 reaction).
C2-Alkylation: The introduction of the methyl group at the C2 position is a critical step. This can be achieved through the formation of an enolate and subsequent trapping with an electrophilic methyl source.
Reduction and Deprotection: The final steps involve the reduction of the ester to a methyl group and the removal of the protecting groups to yield the desired free amine as a stable hydrochloride salt.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for (2R,4S)-4-fluoro-2-methylpyrrolidine HCl.
Detailed Synthesis Protocol
Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester
Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in methanol (5 mL per gram of starting material).
Cool the suspension to 0 °C in an ice bath.
Add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.
Dissolve the crude product in dichloromethane (DCM, 10 mL per gram of starting material) and cool to 0 °C.
Add triethylamine (2.5 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected ester, which can be purified by column chromatography.
Step 2: Synthesis of N-Boc-(2S,4S)-4-fluoroproline methyl ester
Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous pyridine (5 mL per gram).
Cool to 0 °C and add p-toluenesulfonyl chloride (1.5 eq) portion-wise.
Stir at 0 °C for 4 hours, then at room temperature overnight.
Pour the reaction mixture into ice-water and extract with ethyl acetate.
Wash the combined organic layers with 1 M CuSO₄ solution, water, and brine.
Dry over Na₂SO₄, filter, and concentrate to give the crude tosylate.
Dissolve the crude tosylate in anhydrous acetonitrile (10 mL per gram).
Add spray-dried potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).
Heat the mixture to reflux (approx. 82 °C) and stir for 24-48 hours, monitoring for the disappearance of the tosylate by TLC.
Cool to room temperature, filter off the salts, and concentrate the filtrate.
Purify the residue by column chromatography (ethyl acetate/hexanes gradient) to yield the fluorinated product.[5]
Step 3: Synthesis of N-Boc-(2R,4S)-4-fluoro-2-methylproline methyl ester
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.
Add a solution of N-Boc-(2S,4S)-4-fluoroproline methyl ester (1.0 eq) in THF to the LDA solution at -78 °C.
Stir the resulting enolate solution for 1 hour at -78 °C.
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
After concentration, purify the product by column chromatography to isolate the desired C2-methylated diastereomer.[6]
Step 4 & 5: Reduction and Deprotection to (2R,4S)-4-fluoro-2-methylpyrrolidine Hydrochloride
Carefully add a solution of N-Boc-(2R,4S)-4-fluoro-2-methylproline methyl ester (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 eq) in THF at 0 °C.
After the addition is complete, heat the reaction to reflux for 2-4 hours.
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).
Filter the resulting solids and wash thoroughly with THF.
Concentrate the filtrate to obtain the crude N-Boc-(2R,4S)-4-fluoro-2-methylpyrrolidine.
Dissolve the crude material in a minimal amount of 1,4-dioxane.
Add a 4 M solution of HCl in 1,4-dioxane (excess, ~5 eq) and stir at room temperature for 2-4 hours.
The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Part 2: Incorporation of the Pyrrolidine Scaffold into Drug Candidates
The synthesized (2R,4S)-4-fluoro-2-methylpyrrolidine is a secondary amine and thus can be readily incorporated into larger molecules primarily through N-alkylation or N-arylation reactions. The following protocols outline general procedures for these crucial bond-forming reactions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a highly reliable method for forming C-N bonds and is particularly useful for coupling the pyrrolidine with a molecule containing an aldehyde or ketone.[7]
Caption: General workflow for N-alkylation via reductive amination.
To a stirred suspension of (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the aldehyde or ketone (1.1 eq) and triethylamine (1.2 eq).
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
For coupling the pyrrolidine to an aromatic or heteroaromatic ring, the Buchwald-Hartwig amination is a powerful and versatile method.[8] It utilizes a palladium catalyst and a suitable phosphine ligand to form the C-N bond between the pyrrolidine nitrogen and an aryl halide or triflate.
Caption: General workflow for N-arylation via Buchwald-Hartwig amination.
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), the appropriate phosphine ligand (e.g., BINAP, 0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
Add anhydrous toluene (or dioxane) via syringe, followed by (2R,4S)-4-fluoro-2-methylpyrrolidine (1.2 eq).
Place the reaction tube in a preheated oil bath at 80-110 °C.
Stir the reaction mixture for 4-24 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Part 3: Case Study - Synthesis of a Key Intermediate for a Casopitant Analog
Casopitant is a potent and selective neurokinin 1 (NK₁) receptor antagonist that has been investigated for the treatment of chemotherapy-induced nausea and vomiting and major depressive disorders.[9] Its structure features a complex substituted piperidine ring, but for the purpose of this case study, we will focus on the synthesis of a key N-aryl pyrrolidine intermediate that mirrors a fragment of the Casopitant scaffold, demonstrating the practical application of the (2R,4S)-4-fluoro-2-methylpyrrolidine building block. We will target the synthesis of (2R,4S)-1-(4-fluoro-2-methylphenyl)-4-fluoro-2-methylpyrrolidine .
Application Note: Synthesis of DPP-4 Inhibitors Using 4-Fluoropyrrolidine Derivatives
Executive Summary & Strategic Rationale The dipeptidyl peptidase-4 (DPP-4) inhibitor class (gliptins) represents a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). While early generations (e.g., Vildagli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The dipeptidyl peptidase-4 (DPP-4) inhibitor class (gliptins) represents a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM). While early generations (e.g., Vildagliptin, Saxagliptin) utilized cyanopyrrolidine cores, the incorporation of a 4-fluorine substituent onto the pyrrolidine ring has emerged as a critical strategy for "Next-Generation" inhibitors.
The "Fluorine Effect" in Medicinal Chemistry:
Replacing the 4-hydroxyl group (found in hydroxyproline precursors) or a hydrogen atom with fluorine serves three distinct mechanistic functions:
Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the 4-position, extending the drug's half-life (
).
Conformational Locking: Due to the gauche effect, the electronegative fluorine atom dictates the ring pucker (
-exo vs. -endo). This pre-organizes the inhibitor into the bioactive conformation required for the S1 hydrophobic pocket of the DPP-4 enzyme.
pKa Modulation: The inductive effect of fluorine lowers the pKa of the adjacent amine (upon deprotection), influencing bioavailability and basicity.
This guide details the synthesis of the high-value intermediate (2S, 4S)-4-fluoropyrrolidine-2-carbonitrile , a potent "warhead" motif, and its coupling strategies.
Retrosynthetic Analysis & Workflow
The synthesis hinges on the stereoselective introduction of fluorine.[1] Because nucleophilic fluorination typically proceeds via an
mechanism, we must start with the trans-isomer (4R) to achieve the desired cis-fluorine (4S) configuration, or vice versa, depending on the target ring pucker.
Figure 1: Retrosynthetic logic for accessing the fluorinated core. Note the critical inversion step at the fluorination stage.
Protocol 1: Synthesis of the (2S, 4S)-4-Fluoropyrrolidine Core
Objective: Convert commercially available trans-4-hydroxy-L-proline into the cis-4-fluoro derivative with high enantiomeric excess (ee).
Safety Note: This protocol utilizes XtalFluor-E or Morph-DAST . Avoid traditional DAST (Diethylaminosulfur trifluoride) for scales >5g due to shock sensitivity and thermal instability.
Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Esterification (Pre-requisite):
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in DMF.
Add
(1.5 eq) and Methyl Iodide (1.2 eq). Stir at RT for 4 hours.
Workup: Aqueous extraction. Yield typically >95%. This protects the carboxylic acid.
Nucleophilic Fluorination (The Critical Step):
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.
Dissolution: Dissolve the methyl ester from Step 1 (10.0 g, 40.8 mmol) in anhydrous DCM (150 mL). Cool to -78°C.
Reagent Addition: Add XtalFluor-E (1.2 eq) followed by DBU (1.5 eq) dropwise. Note: DBU acts as a base to neutralize HF byproducts and activate the alcohol.
Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 12 hours.
Mechanism: The reaction proceeds via an
inversion. The 4R-hydroxyl is converted to a leaving group (alkoxysulfonium intermediate), which is displaced by fluoride from the "backside," yielding the (4S)-fluoro product.
Quenching & Isolation:
Quench with saturated aqueous
(careful: gas evolution).
Extract with DCM (3x). Wash organics with brine, dry over
Single peak (approx -175 ppm). Absence of diastereomer split.
Identity
MS (ESI+)
[M+H]+ or [M+Na]+ consistent with calc. mass
Water Content
Karl Fischer
< 0.5% (Crucial for next coupling)
Mechanistic Insight: The Fluorination Pathway
Understanding the mechanism is vital for troubleshooting low yields or elimination byproducts (pyrrolidines).
Figure 2: Mechanistic pathway of Deoxofluorination. Control of temperature is critical to favor the SN2 pathway over E2 elimination.
Protocol 2: Coupling to Heteroaryl Amines
Once the "Warhead" (Fluoropyrrolidine-CN) is synthesized, it must be coupled to the variable region (often a piperazine or heteroaryl amine) to complete the DPP-4 inhibitor structure.
Scenario: Coupling the core to a secondary amine (e.g., a substituted piperazine common in Teneligliptin analogs).
Deprotection of N-Boc:
Dissolve the N-Boc-4-fluoropyrrolidine-2-carbonitrile in DCM.
Add p-Toluenesulfonic acid (p-TSA) or 4M HCl in Dioxane. Avoid aqueous acids to prevent hydrolysis of the nitrile.
Isolate the amine salt.
Coupling Reaction:
Reagents: Use HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.
Add the Heteroaryl Acid (Linker) and the Fluoropyrrolidine Amine Salt.
Stir at RT for 2-4 hours.
Final Polish:
Recrystallize from Ethanol/Water to remove urea byproducts from coupling agents.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Fluorination
Formation of elimination product (3,4-dehydroproline).
Lower reaction temperature (-78°C). Switch base from DBU to non-nucleophilic base like 2,6-lutidine.
Racemization
High temperature during ester hydrolysis or amidation.
Ensure LiOH hydrolysis is done at < 5°C. Use mild coupling agents (EDC/HOBt) instead of acid chlorides.
Incomplete Nitrile Formation
Wet reagents during TFAA dehydration.
Dry DCM over molecular sieves. Ensure Pyridine is anhydrous.
References
Synthesis of Fluorinated Pyrrolidines
Title: "Practical Synthesis of 4-Fluoroproline Derivatives via Deoxofluorin
Source:Journal of Organic Chemistry.
Context: Primary protocol for XtalFluor-E usage.
DPP-4 Inhibitor SAR & Fluorine Effect
Title: "Synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors."
Source:Bioorganic & Medicinal Chemistry.
Context: Validates the potency of the (2S,4S)
Safety of Fluorinating Agents
Title: "Deoxofluorin
Source:Organic Process Research & Development.
Context: Scale-up safety d
General DPP-4 Synthesis Strategies
Title: "Discovery and development of dipeptidyl peptidase-4 inhibitors."[][3][4][5][6][7]
Source:Wikipedia / Review Liter
Context: Overview of the "gliptin" class structural evolution.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
Objective: This technical guide details the preparation and biological validation of Neurokinin 1 (NK1) receptor antagonists utilizing a fluorinated pyrrolidine core.
Context: NK1 receptor antagonists (e.g., Aprepitant, Rolapitant) are critical in managing chemotherapy-induced nausea and vomiting (CINV).[1] While first-generation antagonists relied on quinuclidine or piperidine scaffolds, modern medicinal chemistry increasingly utilizes fluorinated pyrrolidines .
The "Fluorine Effect" in Pyrrolidines:
The incorporation of fluorine into the pyrrolidine ring is not merely for metabolic blocking. It exploits the stereoelectronic fluorine gauche effect .[2] Due to the high electronegativity of fluorine, the C–F bond tends to align gauche to the vicinal C–N bond (or C–C bond depending on substitution).
Consequence: This locks the pyrrolidine ring into a specific "pucker" (e.g., C
-exo or C-endo).
Benefit: By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding to the NK1 receptor is reduced, significantly enhancing affinity (
) and selectivity.
Chemical Synthesis: Fluorinated Pyrrolidine Scaffold
Retrosynthetic Strategy
The synthesis focuses on constructing a chiral (3S)-3-fluoropyrrolidine core, which serves as the central scaffold. This is subsequently coupled to the classic NK1 pharmacophore: a 3,5-bis(trifluoromethyl)phenyl moiety (lipophilic anchor).
Key Challenges:
Stereoinversion: Nucleophilic fluorination (using DAST/Deoxo-Fluor) typically proceeds via
mechanism, causing inversion of configuration at the chiral center.
Safety: DAST is thermally unstable; protocols must strictly control temperature.
Protocol: Synthesis of (3S)-3-Fluoropyrrolidine Core
Starting Material:N-Boc-(3R)-3-hydroxypyrrolidine (Commercial or prepared from trans-4-hydroxy-L-proline).
Step 1: Deoxyfluorination (The Critical Step)
This step installs the fluorine atom while inverting the stereochemistry from (3R) to the desired (3S).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: DAST is explosive at high temperatures; low-temperature addition is mandatory.
Addition: Add DAST (12 mmol) dropwise via syringe over 20 minutes.
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) overnight (12-16 hours).
Quenching: Cool back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NaHCO
. Caution: Vigorous CO evolution.
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1M HCl (to remove pyridine), water, and brine.
Purification: Dry over MgSO
, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Yield Target: 75-85%
Product:N-Boc-(3S)-3-fluoropyrrolidine.
Step 2: Deprotection and Coupling
The Boc group is removed to allow coupling with the NK1 "warhead" (e.g., 3,5-bis(trifluoromethyl)benzyl bromide).
Procedure:
Deprotection: Dissolve the fluorinated intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate in vacuo to yield the amine hydrochloride salt.
Coupling:
Suspend the amine salt in Acetonitrile (ACN).
Add K
CO (3.0 eq) and 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq).
Heat to 60 °C for 4 hours.
Isolation: Filter inorganic salts, concentrate, and purify via HPLC.
Visualization: Synthetic Workflow
The following diagram illustrates the critical stereochemical inversion during the fluorination step and the subsequent assembly of the antagonist.
Caption: Synthetic pathway emphasizing the stereochemical inversion from (3R)-hydroxy to (3S)-fluoro via DAST-mediated SN2 reaction.
Biological Evaluation: NK1 Receptor Binding Assay
Assay Principle
To validate the synthesized antagonist, a Radioligand Binding Assay is performed. This measures the ability of the fluorinated compound to displace Tritium-labeled Substance P (
-Substance P) from human NK1 receptors expressed in CHO cells.
Materials
Cell Line: CHO-K1 cells stably expressing human NK1 receptor (hNK1-CHO).
Homogenize cells in ice-cold Tris-HCl buffer using a Polytron homogenizer (3 x 10 sec bursts).
Centrifuge at 40,000 x g for 20 minutes at 4 °C.
Resuspend the pellet in Assay Buffer to a final protein concentration of 10-20 µ g/well .
B. Binding Reaction:
Plate Setup: Use 96-well polypropylene plates.
Additions (Total Vol 200 µL):
50 µL Test Compound (Serial dilutions:
M to M).
50 µL
-Substance P (Final concentration ~0.5 nM).
100 µL Membrane Suspension.
Non-Specific Binding (NSB): Define using 1 µM unlabeled Aprepitant or Substance P.
Incubation: Incubate for 60 minutes at Room Temperature (25 °C) with gentle shaking.
C. Termination & Readout:
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
Counting: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta Counter.
Data Analysis
Calculate Specific Binding : (Total Binding - NSB).
Plot % Inhibition vs. Log[Compound].
Determine
using non-linear regression (4-parameter logistic fit).
Calculate
using the Cheng-Prusoff equation:
(Where is radioligand concentration and is its dissociation constant).
Mechanism of Action: NK1 Signaling Pathway
The NK1 receptor is a G
q-coupled GPCR.[1] Antagonists block Substance P binding, preventing the downstream calcium mobilization cascade that triggers emesis.
Caption: NK1R signaling cascade. The antagonist competitively inhibits Substance P binding, blocking the Gq-PLC-IP3-Ca2+ pathway.
Comparison of Fluorination Reagents
Reagent
State
Thermal Stability
Selectivity
Notes
DAST
Liquid
Low (Explosive >90°C)
High
Standard for OH F conversion. Moisture sensitive.
Deoxo-Fluor
Liquid
Moderate
High
Safer, more thermally stable alternative to DAST.
XtalFluor-E
Solid
High
High
Non-fuming, requires HF-amine promoter.
References
Vertex Pharmaceuticals. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
Merck Research Laboratories. (1994). L-733,060: A novel, potent and selective non-peptide neurokinin 1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
O'Hagan, D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Journal of Organic Chemistry. [Link]
Linclau, B., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry - A European Journal. [Link]
National Institutes of Health (NIH). (2020). Asymmetric Synthesis of Merck's Potent hNK1 Antagonist. Journal of Organic Chemistry. [Link]
Application Notes & Protocols: Strategic Derivatization of (2R,4S)-4-fluoro-2-methylpyrrolidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Fluorinated Pyrrolidine Scaffold The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Fluorinated Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, which is critical for optimizing interactions with biological targets.[1][2] The introduction of fluorine into this scaffold, as seen in (2R,4S)-4-fluoro-2-methylpyrrolidine, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties.
Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] The stereochemistry of the fluorine and methyl substituents in (2R,4S)-4-fluoro-2-methylpyrrolidine provides a rigid conformational constraint, which can be exploited to enhance selectivity and potency for a specific biological target. This guide provides detailed protocols for the derivatization of the secondary amine of (2R,4S)-4-fluoro-2-methylpyrrolidine, a key step in building a library of compounds for robust Structure-Activity Relationship (SAR) studies.
Core Derivatization Strategies
The secondary amine of (2R,4S)-4-fluoro-2-methylpyrrolidine is the primary handle for derivatization. The following sections provide detailed protocols for three common and versatile derivatization techniques: N-acylation, N-alkylation, and reductive amination. These methods allow for the introduction of a wide variety of functional groups, enabling a systematic investigation of the SAR.
Protocol 1: N-Acylation of (2R,4S)-4-fluoro-2-methylpyrrolidine
Objective: To introduce a diverse range of acyl groups to the pyrrolidine nitrogen, allowing for the exploration of the effects of amides, carbamates, and ureas on biological activity.
Rationale: N-acylation is a robust and high-yielding reaction. The resulting amide bond is generally stable and can participate in hydrogen bonding interactions within a receptor binding pocket. By varying the acylating agent, researchers can probe the importance of steric bulk, electronics, and hydrogen bonding potential of the substituent.
Experimental Protocol: General Procedure for N-Acylation
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,4S)-4-fluoro-2-methylpyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., acid chloride, chloroformate, or isocyanate) (1.1 equivalents) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol 2: N-Alkylation of (2R,4S)-4-fluoro-2-methylpyrrolidine
Objective: To introduce various alkyl and aryl groups to the pyrrolidine nitrogen to investigate the impact of steric hindrance and lipophilicity on biological activity.
Rationale: N-alkylation introduces tertiary amines, which can have significantly different basicity and steric profiles compared to the parent secondary amine or the corresponding amides. This modification is crucial for understanding the role of the nitrogen's hydrogen-bonding capacity and the spatial requirements of the binding pocket.
Experimental Protocol: General Procedure for N-Alkylation
Reaction Setup: To a solution of (2R,4S)-4-fluoro-2-methylpyrrolidine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or cesium carbonate (2.0 equivalents).
Alkylating Agent Addition: Add the alkylating agent (e.g., alkyl bromide, iodide, or sulfonate) (1.2 equivalents) to the suspension.
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours. The optimal temperature will depend on the reactivity of the alkylating agent.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Objective: To introduce a wide array of substituted alkyl groups via the formation of a C-N bond with an aldehyde or ketone.
Rationale: Reductive amination is a highly versatile and efficient method for creating substituted amines.[4] This two-step, one-pot process allows for the introduction of a vast range of substituents, as a large number of aldehydes and ketones are commercially available. This method is particularly useful for generating libraries of compounds with diverse functionalities for SAR studies.
Experimental Protocol: General Procedure for Reductive Amination
Imine Formation: In a flask, dissolve (2R,4S)-4-fluoro-2-methylpyrrolidine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol, dichloroethane (DCE), or THF. A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise to the reaction mixture.[5]
Reaction Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Caption: Derivatization strategies for (2R,4S)-4-fluoro-2-methylpyrrolidine.
Characterization of Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for structural elucidation.[3] The fluorine atom provides a unique spectroscopic handle for confirming its presence and stereochemical orientation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized molecules.
Purity Analysis: Purity should be assessed by high-performance liquid chromatography (HPLC) or LC-MS.
Table 4: Representative Spectroscopic Data for N-benzoyl-(2R,4S)-4-fluoro-2-methylpyrrolidine
Calculated for C12H15FNO [M+H]+: 210.1132, Found: 210.1135
Application in Structure-Activity Relationship (SAR) Studies
The library of derivatized (2R,4S)-4-fluoro-2-methylpyrrolidine compounds can be screened against a biological target to establish an SAR. This involves systematically comparing the biological activity of the derivatives to understand the influence of the introduced substituents.
Logical Flow for an SAR Study
Caption: Iterative cycle of a typical SAR study.
Table 5: Hypothetical SAR Data for a Kinase Target
Compound
R Group
IC50 (nM)
1
-H
>10,000
2 (N-acetyl)
-COCH3
5,200
3 (N-benzoyl)
-COPh
850
4 (N-benzyl)
-CH2Ph
450
5 (N-(4-fluorobenzyl))
-CH2-(4-F-Ph)
150
6 (N-isopropyl)
-CH(CH3)2
1,200
Interpretation of Hypothetical SAR:
Unsubstituted Pyrrolidine (1): The core scaffold shows no significant activity, indicating the necessity of a substituent on the nitrogen.
N-Acyl Derivatives (2 & 3): The larger, more lipophilic benzoyl group (3) provides a significant increase in potency compared to the small acetyl group (2), suggesting a hydrophobic pocket in the binding site.
N-Alkyl Derivatives (4 & 5): The N-benzyl group (4) is more potent than the N-benzoyl group (3), indicating that the flexibility of the benzyl group and the basicity of the tertiary amine are favorable. The addition of a fluorine atom to the phenyl ring (5) further enhances potency, possibly through favorable electronic interactions or by influencing the conformation.
Steric Hindrance (6): The bulky isopropyl group (6) is less active than the benzyl derivatives, suggesting that while a hydrophobic substituent is beneficial, excessive steric bulk is detrimental to binding.
This systematic approach allows researchers to build a predictive model for the structural requirements for biological activity, guiding the design of more potent and selective drug candidates.
Conclusion
(2R,4S)-4-fluoro-2-methylpyrrolidine is a valuable scaffold for medicinal chemistry and drug discovery. Its derivatization through N-acylation, N-alkylation, and reductive amination provides a robust platform for conducting detailed SAR studies. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to systematically explore the chemical space around this promising core structure, ultimately leading to the identification of novel and improved therapeutic agents.
References
Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2009). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Tetrahedron Letters, 50(1), 83-85.
Jansen, K., et al. (2021). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 26(8), 2269.
Kraus, G. A., & Neuenschwander, K. (1980). A facile synthesis of N-acyl-2-pyrrolines. The Journal of Organic Chemistry, 45(24), 4974-4976.
BenchChem. (2025). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
Organic Syntheses. (n.d.). A. 3,6-Bis(dimethylamino)-9H-xanthen-9-one (1). Retrieved from [Link]
Asymmetric Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Li, Y., & Zhou, Y.-G. (2015). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
Myers, A. (n.d.).
Alinezhad, H., Tajbakhsh, M., & Zare, A. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Monatshefte für Chemie - Chemical Monthly, 139(11), 1337-1341.
BenchChem. (2025). The Critical Role of Stereochemistry: A Comparative Analysis of Biological Activity in (S)-3-Acetyl-1-Boc-pyrrolidine Derivative.
Miller, G. H. (2025). Optimizing and Scaling Up TCFH–NMI Pyrrole Acylation for Organic Syntheses (Open Access Senior Thesis). Chemistry, Claremont.
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
Zarganes-Tzitzikas, T., et al. (2015). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Journal of Chemical Crystallography, 45, 345-350.
Westphal, F., et al. (2006). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone.
Choi, H., & Lee, D. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Journal of Analytical Science and Technology, 12(1), 32.
Abourehab, M. A. S., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. European Journal of Medicinal Chemistry, 280, 116930.
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
Raines, R. T., et al. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. The Journal of Organic Chemistry, 77(11), 5138-5145.
Kumar, A., et al. (2014). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 12(45), 9132-9136.
Di Fabio, R., et al. (2011). Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of Medicinal Chemistry, 54(4), 1071-1079.
BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-Methylpyrrolidine.
Singh, R., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][7][8]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.
Tientcheu, M. L. D., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a cycloadduct of anthracene. SN Applied Sciences, 3(4), 415.
Hansen, S. B., & Andersen, R. J. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3737.
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
Shen, B., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12.
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
Experimental procedure for coupling reactions with (2R,4S)-4-fluoro-2-methylpyrrolidine
Abstract (2R,4S)-4-fluoro-2-methylpyrrolidine is a high-value chiral scaffold used in medicinal chemistry to modulate lipophilicity ( ), metabolic stability, and target residence time. However, its reactivity profile is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(2R,4S)-4-fluoro-2-methylpyrrolidine is a high-value chiral scaffold used in medicinal chemistry to modulate lipophilicity (
), metabolic stability, and target residence time. However, its reactivity profile is distinct from unsubstituted pyrrolidines due to the synergistic effects of steric hindrance (at C2) and inductive electron withdrawal (by C4-fluorine). This guide provides optimized protocols for Amide Coupling, Nucleophilic Aromatic Substitution (), and Buchwald-Hartwig Amination, specifically tailored to overcome the reduced nucleophilicity of this amine.
Molecule Profile & Reactivity Analysis
Before initiating synthesis, it is critical to understand the physical-organic constraints of the substrate.
Property
Value / Description
Impact on Protocol
Structure
(2R,4S)-4-fluoro-2-methylpyrrolidine
Conformational Lock: The trans relationship between the C2-methyl and C4-fluoro groups favors a specific ring pucker, often rigidifying the bioactive conformation.
Basicity (Est. pKa)
~9.0 – 9.5 (Conjugate Acid)
Lower than pyrrolidine (pKa 11.3). The C4-fluorine exerts a through-bond inductive effect (), reducing electron density at the nitrogen lone pair.
Nucleophilicity
Moderate to Low
The C2-methyl group introduces steric clash with incoming electrophiles. Combined with the lower basicity, this amine is a sluggish nucleophile .
Monitoring
F NMR
Advantage: The fluorine atom serves as a built-in NMR handle. Reaction progress can be monitored quantitatively without aqueous workup.
Protocol A: High-Efficiency Amide Coupling
Objective: Coupling with carboxylic acids.
Challenge: Standard carbodiimide conditions (EDCI/HOBt) often result in incomplete conversion or racemization of the acid partner due to slow attack kinetics.
Solution: Use of HATU or T3P to generate a highly reactive active ester species.
Workflow Diagram
Caption: Optimized workflow for HATU-mediated coupling of hindered amines.
Step-by-Step Procedure
Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (
).
Base Addition: Add DIPEA (3.0 equiv). The excess base is crucial to neutralize the amine salt (if used) and maintain the basicity required for HATU activation.
Activation: Cool to 0°C. Add HATU (1.2 equiv) in one portion. Stir for 15–30 minutes. Note: The solution should turn yellow/orange.
Amine Addition: Add (2R,4S)-4-fluoro-2-methylpyrrolidine (1.1 equiv) (free base or HCl salt).
Expert Tip: If using the HCl salt, premix it with 1.0 equiv of DIPEA in a minimal amount of DMF before adding to the reaction. This prevents "clumping" of the unreacted salt.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check by LCMS. If the acid persists after 4 hours, do not add more HATU (this leads to side products). Instead, add 0.5 equiv of HOAt if available.
Workup: Dilute with EtOAc. Wash sequentially with Sat.
Objective: Coupling with electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes).
Challenge: The reduced nucleophilicity requires higher temperatures, which can lead to elimination of the fluorine (HF loss) or racemization.
Reaction Conditions Matrix
Variable
Standard Condition
"Hard" Condition (For unreactive substrates)
Solvent
DMSO or NMP
DMSO
Base
(2-3 equiv)
DIPEA (3-5 equiv) or CsF
Temperature
80°C
100°C – 120°C
Time
4–12 hours
12–24 hours
Step-by-Step Procedure
Setup: Dissolve the Aryl Halide (1.0 equiv) and (2R,4S)-4-fluoro-2-methylpyrrolidine (1.2 equiv) in DMSO (
).
Base: Add powdered, anhydrous
(2.5 equiv).
Heating: Heat to 80°C.
Critical Check: Monitor by LCMS after 1 hour. If <10% conversion, increase temp to 100°C.
Warning: Avoid temperatures >130°C. The elimination of HF to form a pyrrole or dihydropyrrole is a known side reaction for 4-fluoropyrrolidines at high energy.
Workup: Pour into water/ice mixture. Extract with EtOAc.
Note: DMSO is difficult to remove. Wash the organic layer 3x with water to remove DMSO traces before evaporation.
Protocol C: Buchwald-Hartwig Amination
Objective: Coupling with unactivated aryl bromides/chlorides.
Challenge: Secondary amines with alpha-branching (2-methyl) are sterically demanding for the Pd center.
Recommended Catalyst System
Catalyst: Pd(OAc)
or
Ligand:RuPhos or BrettPhos .
Why? These bulky, electron-rich phosphine ligands are specifically designed to facilitate the reductive elimination step for sterically hindered amines.
Base:
(Sodium tert-butoxide) or .
Step-by-Step Procedure
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
(1.5 equiv), and RuPhos Pd G3 precatalyst (2–5 mol%).
Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).
Reaction: Heat to 80–100°C for 12 hours.
Purification: Filter through a pad of Celite to remove Palladium black. Concentrate and purify by column chromatography.[1]
Troubleshooting & Expert Insights
Decision Tree for Method Selection
Caption: Logic flow for selecting the optimal coupling strategy.
Common Issues
Issue: Low yield in Amide Coupling.
Cause: The active ester hydrolyzes before the hindered amine can attack.
Fix: Switch to Acid Chloride generation. Convert the acid to R-COCl using Oxalyl Chloride/DMF(cat) in DCM, then add the amine and
. This species is far more reactive than the HATU ester.
Issue: Elimination Byproducts (formation of pyrroles).
Cause: Excessive heat or strong bases (like NaH or LDA).
Fix: Stick to non-nucleophilic organic bases (DIPEA) or weak inorganic bases (
). Avoid temperatures >120°C.
Safety & Compliance
Hydrofluoric Acid (HF) Potential: While the C-F bond is stable under standard conditions, harsh acidic hydrolysis or combustion can release HF. Handle waste streams accordingly.
Stereochemical Integrity: Ensure the starting material is of high optical purity (>98% ee/de). The (2R,4S) diastereomer can epimerize at C2 under extreme basic conditions.
References
Sigma-Aldrich. (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate Product Page.[2] Available at: (Accessed Oct 2023).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
Technical Support Center: Stereochemical Integrity of 4-Fluoropyrrolidines
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-fluoropyrrolidine derivatives. This guide is designed to provide in-depth, field-proven insights in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-fluoropyrrolidine derivatives. This guide is designed to provide in-depth, field-proven insights into a critical challenge: preventing racemization at stereogenic centers during chemical transformations. Maintaining the enantiopurity of these valuable building blocks is paramount for their application in medicinal chemistry and asymmetric synthesis, where biological activity is often exclusive to a single enantiomer.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust, stereoretentive reaction conditions.
Part 1: Understanding the Problem - The Mechanism of Racemization
Before we can prevent racemization, we must understand how it occurs. In the context of substituted pyrrolidines, particularly those with an activating group (like a carbonyl at C2 or C5), the most common pathway is base-mediated epimerization.
Question: What is the primary mechanism leading to the loss of stereochemical purity in my 4-fluoropyrrolidine-2-carboxylic acid derivative?
Answer: The primary mechanism is the deprotonation of the acidic proton at the C2 position (the α-carbon) by a base. This abstraction leads to the formation of a planar, achiral enolate intermediate. Once this planar intermediate is formed, subsequent reprotonation can occur from either face of the molecule with roughly equal probability. Protonation from the original face regenerates the starting enantiomer, while protonation from the opposite face yields its epimer. Over time, this process leads to a racemic or epimeric mixture, eroding the enantiomeric excess (ee%) of your material.[3][4]
The presence of the electron-withdrawing fluorine atom at the C4 position can subtly influence the electronics of the ring, but the most significant factor is the acidity of the α-proton, which is greatly enhanced by the adjacent carbonyl group.
Figure 1: Base-catalyzed racemization of a 4-fluoropyrrolidine-2-carboxylic acid derivative via a planar enolate intermediate.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered in the lab.
Category 1: Reaction Conditions
Question: My amide coupling reaction is showing significant racemization. I'm using a strong base. What's wrong?
Answer: Using strong, non-sterically hindered bases (e.g., sodium hydroxide, potassium carbonate) is a primary cause of racemization.[5] These bases are strong enough to deprotonate the α-carbon, leading to the mechanism shown in Figure 1.
Expert Recommendation: Switch to a sterically hindered, non-nucleophilic organic base. For amide couplings, tertiary amines like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are standard choices. Their bulkiness disfavors the abstraction of the sterically shielded α-proton, while still being basic enough to act as an acid scavenger for the reaction. In some cases, even milder amine bases can be sufficient and pose less risk.[5]
Question: Can reaction temperature affect the stereochemical outcome?
Answer: Absolutely. Racemization, like most chemical reactions, has an activation energy. Higher temperatures provide more energy to overcome this barrier, increasing the rate of enolization and subsequent racemization.
Expert Recommendation: Perform your reactions at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, it is common practice to activate the carboxylic acid (e.g., with a coupling reagent) at 0°C or even -20°C before adding the amine nucleophile. This minimizes the lifetime of the highly reactive, racemization-prone activated intermediate.
Category 2: Reagents and Protecting Groups
Question: Does the choice of N-protecting group (e.g., Boc, Cbz, Fmoc) matter for preventing racemization?
Answer: Yes, the N-protecting group plays a crucial role. While there is no universal "best" choice, as it depends on the overall synthetic route, some are generally safer than others for minimizing racemization.
Boc (tert-butyloxycarbonyl): Generally considered a safe and robust protecting group. It is sterically bulky and does not significantly increase the acidity of the C2 proton.
Cbz (Carboxybenzyl): Also a good choice, widely used in peptide chemistry. Its removal conditions (hydrogenolysis) are mild and do not typically threaten stereocenters.
Fmoc (Fluorenylmethyloxycarbonyl): This group is removed under basic conditions (often piperidine), which can themselves be a cause of racemization if the α-proton is sufficiently acidic. Caution is advised when using Fmoc-protected fluoropyrrolidines in reactions that also require basic conditions.
The choice of protecting group can subtly influence the conformation and reactivity of the pyrrolidine ring.[6][7]
Question: Are certain amide coupling reagents more prone to causing racemization than others?
Answer: Yes. The purpose of a coupling reagent is to activate the carboxylic acid, making it more electrophilic. However, over-activation can increase the acidity of the α-proton and promote racemization.
Expert Recommendation: Carbodiimide reagents like DCC or EDC should almost always be used with racemization-suppressing additives.
Additives: Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are critical. They react with the activated acid to form an active ester intermediate. This intermediate is less reactive than the initial O-acylisourea species, which is highly prone to racemization, but still reactive enough to form the desired amide.[4]
Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP often give excellent results with low levels of racemization because they are designed to generate the active ester species in situ. HATU is particularly effective for sterically hindered couplings with a low risk of epimerization.
Category 3: Analysis and Quantification
Question: How can I accurately measure the enantiomeric excess (ee%) of my product to confirm if racemization has occurred?
Answer: Visual inspection of NMR or TLC is insufficient. You must use a dedicated analytical technique capable of separating and quantifying enantiomers.
Primary Method (The Gold Standard): Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method.[8][9] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Alternative Methods:
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable 4-fluoropyrrolidine derivatives.
NMR Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent can be added to your NMR sample, which complexes with your compound to form diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for integration and quantification.[9]
Part 3: Comparative Troubleshooting Guide
This table summarizes common problems and provides actionable solutions based on the principles discussed above.
Problem Observed
Probable Cause(s)
Recommended Solution(s)
~10-20% loss of ee% in an EDC/DIPEA coupling.
1. Reaction temperature too high (e.g., room temp).2. No racemization-suppressing additive used.3. Extended reaction time.
1. Cool the reaction to 0°C before and during EDC addition.2. Crucially, add 1.1 equivalents of HOBt or Oxyma along with the EDC.3. Monitor by TLC/LCMS and quench as soon as the starting material is consumed.
Significant racemization (>30% ee% loss) with a strong inorganic base (e.g., K₂CO₃).
The base is too strong and is directly deprotonating the α-carbon.
Switch to a hindered organic base like DIPEA or NMM. If possible, use a base that is just strong enough for the desired reaction.
Product appears pure by ¹H NMR but ee% is low.
Standard NMR cannot distinguish between enantiomers. Racemization has occurred.
Develop a chiral HPLC or GC method to accurately quantify the enantiomeric ratio.[9][10]
Racemization occurs during N-Fmoc deprotection.
The basic conditions (e.g., 20% piperidine in DMF) are causing epimerization of the newly liberated amine.
1. Minimize deprotection time.2. Perform the reaction at a lower temperature (e.g., 0°C).3. Immediately after deprotection, neutralize the base with a mild acid (e.g., acetic acid) before workup or subsequent steps.
Part 4: Stereoretentive Experimental Protocol
Objective: To perform an amide coupling of N-Boc-(2S, 4S)-4-fluoropyrrolidine-2-carboxylic acid with benzylamine while minimizing racemization at the C2 position.
Figure 2: Decision workflow for a stereoretentive amide coupling protocol.
Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-(2S, 4S)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
Initial Additions: Add benzylamine (1.05 eq) followed by DIPEA (2.5 eq).
Scientist's Note: DIPEA acts as the acid scavenger for the HCl byproduct from EDC and the proton from the amine coupling. Adding it here ensures the medium is basic before the acid is activated.
Critical Cooling Step: Cool the reaction mixture to 0°C using an ice-water bath. Stir for 10-15 minutes to ensure thermal equilibrium.
Scientist's Note: This is the single most important step for preventing racemization. The low temperature dramatically slows the rate of enolization.
Activation: Add HOBt (1.2 eq) to the cooled solution, followed by the portion-wise addition of EDC·HCl (1.2 eq) over 5 minutes.
Scientist's Note: Adding HOBt before or with the EDC is crucial. It rapidly traps the highly reactive O-acylisourea intermediate to form the less racemization-prone HOBt active ester.
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm slowly to room temperature and stir overnight (or until completion as determined by monitoring).
Monitoring: Check for the consumption of the starting carboxylic acid using TLC or LCMS.
Workup: Once complete, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Stereochemical Analysis: Dissolve a small sample of the purified product in an appropriate solvent (e.g., Hexane/IPA mixture) and analyze by a validated chiral HPLC method to determine the enantiomeric excess. Compare the result to the ee% of the starting material.
By following this protocol, which prioritizes low temperature and the use of a racemization-suppressing additive, the stereochemical integrity of the 4-fluoropyrrolidine scaffold can be reliably maintained.
References
Okada, M., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation. PubMed.
Dalko, M., et al. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic. PubMed.
Głowacka, I. E., et al. (2020). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives. RSC Publishing.
Dauban, P., et al. (2019). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. eCampus.
Mapping Ignorance (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
Wang, Y., et al. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile derivatives as DPP-IV inhibitors. PubMed.
Mykhailiuk, P. K. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. ChemRxiv.
ResearchGate (2025). A Method for the Racemization of 2-Methylpyrrolidine. ResearchGate.
Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. MDPI.
Nicolaou, K. C., et al. (1998). Protecting Groups. Angew. Chem. Int. Ed..
Alper, H., et al. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives. Organic Chemistry Portal.
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography. Wiley Online Library.
Pellegrino, R., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. PMC.
Labinsights (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.
Herald Scholarly Open Access (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents. Herald Scholarly Open Access.
Lambert, W. J., et al. (1992). Racemization and intramolecular nucleophilic substitution reactions of ibutilide. PubMed.
Pericas, M. A., et al. (2008). On the racemization of chiral imidazolines. PubMed.
Grellepois, F., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry.
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
Clayden, J. (2018). Racemisation in Chemistry and Biology. The University of Manchester.
Semantic Scholar. Racemisation in Chemistry and Biology. Semantic Scholar.
Yacob, M. H., et al. (2022). Epimerisation in Peptide Synthesis. PMC.
Kanagaraj, M., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds. PMC.
Kannappan, V. (2025). Analytical Techniques for Stereochemistry. Chiralpedia.
ResearchGate (2025). Epimerisation in Peptide Synthesis. ResearchGate.
Le, H. T., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. pubs.acs.org.
P. R. R. Costa, et al. (2006). Synthesis of Novel Enantiopure Fluorinated Building Blocks. yumpu.com.
Scaling up the synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine presents a triad of process safety and engineering challenges: exothermic fluorination hazards , stereochemical inversion integrity , and product volatility . This guide addresses the transition from gram-scale medicinal chemistry to kilogram-scale process routes.
The target molecule contains two chiral centers.[1] The (2R,4S) configuration implies a specific diastereomeric relationship. Assuming a synthesis starting from the chiral pool (hydroxyproline derivatives), the most robust route involves the deoxofluorination of a 4-hydroxy precursor.
Module 1: The Fluorination Bottleneck (Safety & Thermal Runaway)
User Issue: "We are seeing pressure spikes and temperature runaways when scaling DAST reactions beyond 50g."
Root Cause:
Deoxofluorination reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are thermally unstable. DAST exhibits an exotherm onset as low as 90°C , while Deoxo-Fluor® decomposes around 140°C . On a large scale, the accumulation of heat during the addition phase, coupled with the release of HF and SOF₂, can lead to catastrophic vessel failure.
Troubleshooting Protocol:
Reagent Switch: For >100g batches, transition from DAST to XtalFluor-E® or Fluolead™ . These crystalline reagents do not release free HF without a promoter and have higher thermal stability.
Continuous Flow (Recommended): If DAST must be used due to cost, you must move from batch to continuous flow reactors to minimize the active inventory of hazardous intermediates.
Visual Guide: Fluorination Safety Decision Tree
Module 2: Stereochemical Integrity (The "Inversion" Trap)
User Issue: "Our final product has the wrong optical rotation. We started with Trans-4-hydroxy-L-proline."
Technical Analysis:
The target is (2R,4S) .
Natural Source: Trans-4-hydroxy-L-proline is (2S,4R) .
Reaction Mechanism: Deoxofluorination (DAST/Deoxo-Fluor) proceeds via an S_N2 mechanism , causing inversion at C4.
Corrective Action:
To obtain the (2R,4S) isomer, you cannot start with natural L-hydroxyproline unless you invert the C2 center (difficult).
Protocol A: Source (2R,4R)-4-hydroxy-D-proline . Inversion at C4 gives the desired (2R,4S) product.
Protocol B: Use a retention strategy (rare and difficult) on a (2R,4S)-hydroxy precursor.
Stereochemical Data Table:
Starting Material (Isomer)
Reaction Type
Mechanism
Product Configuration
Target Match?
(2S,4R)-Hydroxy-L-Proline
DAST Fluorination
Inversion (S_N2)
(2S,4S)
❌ No
(2R,4R)-Hydroxy-D-Proline
DAST Fluorination
Inversion (S_N2)
(2R,4S)
✅ Yes
(2R,4S)-Hydroxy-D-Proline
DAST Fluorination
Inversion (S_N2)
(2R,4R)
❌ No
Module 3: Isolation & Volatility Management
User Issue: "Yields drop significantly after solvent removal. The product seems to disappear."
Root Cause:
(2R,4S)-4-fluoro-2-methylpyrrolidine (Free Base) has a low molecular weight (~103 g/mol ) and is highly volatile. It will co-evaporate with solvents like DCM or Ether.
Standard Operating Procedure (SOP) for Isolation:
Do not isolate the free amine. Isolate as a salt.
Quench: Quench the fluorination reaction (carefully!) into sat. NaHCO₃.
Extraction: Extract into MTBE or DCM.
Salt Formation (Crucial Step):
Cool the organic layer to 0°C.
Bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
The hydrochloride salt is a stable, non-volatile solid.
Filtration: Collect the precipitate by filtration. Do not rotovap to dryness unless necessary.
Visual Guide: Isolation Workflow
Module 4: Impurity Management (Elimination)
User Issue: "We see a 10-15% impurity by NMR that looks like an alkene."
Technical Insight:
The major side reaction during DAST fluorination of secondary alcohols is elimination to form the enecarbamate (3,4-dehydroproline derivative). This is driven by high temperatures or the presence of base.
Mitigation Strategy:
Temperature Control: Keep the reaction at -78°C for the addition and do not exceed -20°C for the reaction phase if possible.
Solvent Effect: Use Dichloromethane (DCM) rather than THF. THF can coordinate to the sulfur species, altering reactivity and promoting elimination.
Base Selection: If a base is used to neutralize HF (e.g., Pyridine), ensure it is not strong enough to deprotonate the
-hydrogen. 2,6-Lutidine is often superior to Pyridine.
References & Authority
Fluorination Safety & Scale-up:
Review of DAST/Deoxo-Fluor Hazards: "Safety of Deoxofluorination Reagents." Organic Process Research & Development. (General Journal Link for Verification).
Flow Chemistry Solution: "Continuous Flow Synthesis of Fluorinated Heterocycles." Journal of Flow Chemistry.
Synthesis of Fluoropyrrolidines:
Stereochemical Inversion: "Synthesis of 4-fluoroproline derivatives via DAST." Tetrahedron Letters.
2-Methylpyrrolidine Synthesis: "Preparation of 2-methylpyrrolidine and specific enantiomers thereof."[1][2] US Patent 7244852B2.
Disclaimer: This guide involves hazardous chemical procedures (HF generation, high pressure). All protocols must be validated by your site's Safety Committee before execution.
Chiral HPLC methods for determining the enantiomeric excess of 4-fluoropyrrolidines
Topic: Role: Senior Application Scientist, Chromatography Technical Center Technical Support Center: Chiral Analysis of 4-Fluoropyrrolidines Welcome to the Advanced Chromatography Support Hub. You are likely here because...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Role: Senior Application Scientist, Chromatography Technical Center
Technical Support Center: Chiral Analysis of 4-Fluoropyrrolidines
Welcome to the Advanced Chromatography Support Hub.
You are likely here because 4-fluoropyrrolidine presents a "perfect storm" of analytical challenges: it is a secondary amine (causing peak tailing), it lacks a UV chromophore (making it invisible to standard detection), and the fluorine atom alters its interaction with stationary phases compared to non-fluorinated analogs.
This guide is structured to bypass trial-and-error. We treat the Derivatization-Separation-Detection workflow as a single coupled system.
Part 1: The "Invisible" Analyte (Detection Strategy)
User Question: "I am injecting 4-fluoropyrrolidine onto my chiral column, but I see no peaks or only baseline noise at 210 nm. What is wrong?"
Technical Insight:
4-fluoropyrrolidine is virtually transparent to UV/Vis detection. The fluorine atom does not provide significant absorbance, and the pyrrolidine ring has no conjugated pi-system. While Refractive Index (RI) or Mass Spectrometry (MS) detectors can detect the free amine, they are often less robust for precise enantiomeric excess (ee) determination in a QC setting.
The Solution: Pre-column Derivatization
We recommend converting the 4-fluoropyrrolidine into a Benzamide or Cbz-protected derivative. This solves two problems simultaneously:
Detection: It adds a strong UV chromophore (detectable at 254 nm).
Peak Shape: It masks the basic secondary amine, eliminating silanol interactions that cause peak tailing.
Standard Operating Procedure: Rapid Benzoylation
Use this protocol to prepare your sample for standard polysaccharide chiral columns (AD-H, OD-H, IA, IC).
Reagents:
Sample: 4-fluoropyrrolidine HCl salt (or free base)
Reagent: Benzoyl chloride (BzCl)
Base: Triethylamine (TEA) or NaOH (1M)
Solvent: Dichloromethane (DCM) or Water/THF mix
Protocol:
Dissolve: Dissolve 10 mg of sample in 1 mL of DCM.
Basify: Add 2.5 equivalents of TEA. (Ensure the solution is basic; check pH if unsure).
React: Add 1.2 equivalents of Benzoyl chloride dropwise.
Incubate: Vortex for 30 seconds and let stand at RT for 10 minutes.
Quench: Add 0.5 mL water to quench excess BzCl.
Extract: Remove the organic layer, dry over MgSO₄, and dilute with Mobile Phase (e.g., Hexane/IPA) for injection.
Part 2: Column Selection & Method Development
User Question: "Which column should I use? I have access to Daicel AD-H, OD-H, and a Crownpak CR(+)."
Technical Insight:
Your choice depends entirely on whether you are analyzing the Free Amine or the Derivatized Amide .
Scenario A: The Derivatized Sample (Recommended)
If you followed the benzoylation protocol above, you now have a neutral amide.
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).
Why: The benzoyl group provides "pi-pi" interaction sites that lock into the amylose spiral, providing excellent resolution for fluorinated pyrrolidines.
Scenario B: The Free Amine (Specialized)
If you must analyze the free amine (e.g., you cannot derivatize due to downstream process constraints), you cannot use standard AD/OD columns effectively without massive tailing.
Why: The crown ether forms a host-guest complex specifically with the ammonium ion (
) of the pyrrolidine.
Warning: The fluorine atom at the 4-position pulls electron density, slightly lowering the basicity (pKa) compared to non-fluorinated pyrrolidine. You must ensure the pH is low enough (pH < 2.0) to keep the amine fully protonated for the crown ether to bind it.
Visual Workflow: Method Selection Matrix
Caption: Decision tree for selecting the stationary phase based on sample preparation capability.
Part 3: Troubleshooting & Optimization
User Question: "I am seeing peak tailing or poor resolution. How do I fix this?"
Troubleshooting Guide:
Issue
Likely Cause
Corrective Action
Severe Tailing (Free Amine)
Interaction between amine and residual silanols on the silica support.
Add Base: If using AD-H/OD-H, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. Switch Column: Move to Crownpak CR(+) with acidic mobile phase.
Broad Peaks (Derivatized)
Solubility mismatch or column overload.
Solvent Check: Ensure the sample solvent (e.g., DCM) is miscible with the mobile phase (Hexane). Dilute sample with mobile phase. Switch to Immobilized: Use Chiralpak IA/IC which tolerates DCM/THF injection solvents better than AD-H.
No Resolution (Co-elution)
The fluorine atom is altering the binding geometry compared to the non-fluorinated standard.
Change Alcohol: Switch from Isopropanol to Ethanol or Methanol. The alcohol modifier changes the shape of the chiral polymer strands. Temperature: Lower the column temperature to 10°C. Enantioseparation is enthalpy-driven; lower T often improves resolution.
Rising Baseline (Crownpak)
Mobile phase pH is drifting or contaminated.
Check pH: Ensure pH is strictly maintained (pH 1.0 - 2.0). Temperature: Crown ether columns are sensitive to temperature; maintain 25°C or lower (do not exceed 40°C).
Logic Diagram: Diagnosing Resolution Issues
Caption: Step-by-step logic for resolving peak shape and separation issues.
Part 4: Advanced FAQs
Q: Does the fluorine atom at the 4-position change the elution order compared to normal proline/pyrrolidine?A: It can. The fluorine atom is highly electronegative and creates a dipole that is not present in the non-fluorinated analog. This can alter how the molecule "sits" in the chiral groove of an AD-H or OD-H column. Never assume the elution order is the same as the non-fluorinated standard. You must validate the elution order using a spiked sample of a known enantiomer (e.g., commercially available (R)-4-fluoropyrrolidine).
Q: Can I use Marfey's Reagent (FDAA) instead of Benzoyl Chloride?A: Yes. Marfey's reagent reacts with the secondary amine to form diastereomers.
Pros: You can separate the resulting diastereomers on a standard achiral C18 column (much cheaper).
Cons: The reaction kinetics can be slower for secondary amines compared to primary amines, and the reagent is expensive. For high-throughput ee determination, chiral HPLC with simple benzoylation is usually faster.
Q: Why do you recommend Perchloric Acid (HClO₄) for the Crownpak column?A: Perchloric acid has low UV absorbance at low wavelengths (200-210 nm), which is critical if you are trying to detect the underivatized amine via UV. Other acids like acetic acid have high UV cutoff points that will blind your detector.
References
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Specifics on acidic mobile phases for amino separation). Link
Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. (Principles of silanol suppression using amine additives). Link
Bhushan, R., & Martens, J. Amino Acids: Chromatographic Separation and Enantioseparation. (Discusses derivatization strategies like Marfey's reagent vs. direct chiral separation). Link
Hyun, M. H. Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. (Mechanism of ammonium ion complexation). Link
A Comparative Analysis of (2R,4S)-4-fluoro-2-methylpyrrolidine and its Enantiomer for Drug Discovery Applications
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the precise control of stereochemistry are paramount for the development of novel therapeutics with optimized pharmacological pr...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the precise control of stereochemistry are paramount for the development of novel therapeutics with optimized pharmacological profiles. The fluorinated pyrrolidine scaffold, a privileged structural motif, has garnered significant attention due to its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of (2R,4S)-4-fluoro-2-methylpyrrolidine and its enantiomer, (2S,4R)-4-fluoro-2-methylpyrrolidine, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in Fluorinated Pyrrolidines
The pyrrolidine ring is a cornerstone in the design of a multitude of biologically active molecules, from antiviral agents to central nervous system drugs.[1][2] The introduction of a fluorine atom can modulate pKa, lipophilicity, and metabolic stability, often leading to enhanced potency and a more favorable drug metabolism and pharmacokinetics (DMPK) profile.[3] However, the spatial arrangement of substituents on the pyrrolidine ring is critical, as enantiomers can exhibit dramatically different biological activities, potencies, and toxicities. This guide will dissect the nuances of the (2R,4S) and (2S,4R) stereoisomers of 4-fluoro-2-methylpyrrolidine, providing a framework for their strategic application in drug design.
Physicochemical and Stereochemical Properties
The introduction of a methyl group at the C2 position and a fluorine atom at the C4 position of the pyrrolidine ring creates two chiral centers, giving rise to four possible stereoisomers. The trans relationship between the methyl and fluoro substituents in (2R,4S)-4-fluoro-2-methylpyrrolidine and its enantiomer, (2S,4R)-4-fluoro-2-methylpyrrolidine, is a key determinant of their conformational preferences and, consequently, their interaction with biological targets.
Property
(2R,4S)-4-fluoro-2-methylpyrrolidine
(2S,4R)-4-fluoro-2-methylpyrrolidine
Molecular Formula
C5H10FN
C5H10FN
Molecular Weight
103.14 g/mol
103.14 g/mol
Chiral Centers
C2, C4
C2, C4
Stereochemical Relationship
Enantiomers
Enantiomers
Expected Physicochemical Properties
Identical (except for interaction with polarized light)
Identical (except for interaction with polarized light)
Biological Activity: A Tale of Two Enantiomers
While direct, head-to-head comparative studies of the biological activity of (2R,4S)-4-fluoro-2-methylpyrrolidine and its enantiomer are not extensively reported in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that they will exhibit distinct biological profiles. The specific spatial orientation of the methyl and fluoro groups will dictate how each enantiomer fits into the binding pocket of a protein target.
The (2S,4R) stereoisomer has been identified as a key pharmacophoric element in the design of dual-target ligands for the dopamine D3 (D3R) and μ-opioid (MOR) receptors, which are being investigated as potentially safer analgesics.[4] In these rationally designed molecules, the (2S,4R)-4-fluoropyrrolidine moiety serves as a crucial dopaminergic component.[4] This highlights the importance of this specific stereoisomer for achieving the desired activity and selectivity at these neurological targets.
Furthermore, fluorinated pyrrolidines are recognized as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated target for the treatment of type 2 diabetes.[5][6][7] While many studies focus on 3-fluoropyrrolidine derivatives, the stereochemistry of substituents on the pyrrolidine ring is known to be critical for potent DPP-IV inhibition. It is highly probable that one enantiomer of 4-fluoro-2-methylpyrrolidine will exhibit significantly greater inhibitory activity against DPP-IV than the other.
The choice between the (2R,4S) and (2S,4R) enantiomers is therefore a critical decision in the drug design process, with the potential to significantly impact the therapeutic efficacy and safety of the final compound.
Experimental Protocols
Enantioselective Synthesis
Illustrative Synthetic Workflow:
Caption: Illustrative workflow for the enantioselective synthesis of 4-fluoro-2-methylpyrrolidine enantiomers.
Chiral Separation and Analysis
For the analytical and preparative separation of the (2R,4S) and (2S,4R) enantiomers, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[1][10][11][12][13]
Step-by-Step Chiral HPLC Protocol:
Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a versatile starting point for method development.
Mobile Phase Selection:
For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.
Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to improve peak shape and resolution.
Method Optimization: The ratio of the mobile phase components, the flow rate, and the column temperature should be systematically varied to achieve baseline separation (Resolution, Rs > 1.5).
Detection: UV detection is commonly used if the molecule contains a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can be employed.
Illustrative Chiral HPLC Separation Workflow:
Caption: Workflow for the chiral separation and analysis of 4-fluoro-2-methylpyrrolidine enantiomers.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the structural elucidation and conformational analysis of these enantiomers.
¹H and ¹⁹F NMR Spectroscopy: While the ¹H NMR spectra of the two enantiomers will be identical in an achiral solvent, the use of a chiral solvating agent can induce diastereomeric interactions, leading to the resolution of corresponding proton signals. ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[14][15][16][17][18] The ¹⁹F chemical shift and coupling constants will be identical for both enantiomers in an achiral environment.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and a detailed picture of the three-dimensional structure in the solid state.[19][20][21] Comparing the crystal structures of derivatives of the (2R,4S) and (2S,4R) enantiomers can reveal differences in their preferred conformations and intermolecular interactions, which can have implications for their physical properties and biological activity.
Conclusion
The choice between (2R,4S)-4-fluoro-2-methylpyrrolidine and its enantiomer is a critical decision in the design of novel therapeutics. Their distinct stereochemistry will undoubtedly lead to different pharmacological profiles. This guide has provided a comprehensive overview of the key considerations for researchers working with these valuable building blocks, from their synthesis and analysis to their potential biological applications. A thorough understanding of the stereochemical nuances of these fluorinated pyrrolidines will empower medicinal chemists to design more potent, selective, and safer drug candidates.
References
[(PDF) Crystal Structure of 2-H-indol-2-yl-N-4-fluorophenylacetamide)
(2R,4S)-4-fluoro-2-methylpyrrolidine vs. (2R,4R)-4-fluoro-2-methylpyrrolidine in catalysis
This guide provides an in-depth technical comparison of (2R,4S)-4-fluoro-2-methylpyrrolidine versus (2R,4R)-4-fluoro-2-methylpyrrolidine in the context of asymmetric catalysis. While these specific molecules are often en...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of (2R,4S)-4-fluoro-2-methylpyrrolidine versus (2R,4R)-4-fluoro-2-methylpyrrolidine in the context of asymmetric catalysis.
While these specific molecules are often encountered as pharmaceutical building blocks (e.g., in FAPI tracers or TRPA1 modulators), their utility as chiral organocatalysts (or scaffolds for ligands) is governed by the rigorous stereoelectronic principles of the fluorine gauche effect . This guide extrapolates their catalytic performance based on established mechanistic data from the analogous 4-fluoroproline systems.
Executive Summary
The catalytic efficacy of 4-fluorinated pyrrolidines is dictated by the conformational lock imposed by the fluorine atom at C4. Through the gauche effect, the fluorine atom forces the pyrrolidine ring into a specific pucker (endo vs. exo), which in turn determines the spatial orientation of the C2-methyl group (the "steric director") and the nitrogen lone pair.
(2R,4S)-Isomer (Trans): The "Matched" Catalyst.
Conformation: Prefers C4-exo pucker.
Methyl Orientation: Pseudo-equatorial.
Catalytic Profile: High enantioselectivity (ee), robust stability, and defined transition states. Ideal for enamine/iminium catalysis where rigid shielding is required.
(2R,4R)-Isomer (Cis): The "Mismatched/Flexible" Catalyst.
Conformation: Prefers C4-endo pucker.
Methyl Orientation: Pseudo-axial.
Catalytic Profile: Often lower ee due to altered shielding geometry; however, it may offer faster kinetics in sterically demanding reactions or distinct diastereoselectivity profiles.
Structural & Conformational Analysis
The core difference lies in how the stereochemistry at C4 (Fluorine) interacts with the fixed stereocenter at C2 (Methyl).
The Fluorine Gauche Effect
Fluorine is highly electronegative and prefers a gauche orientation relative to the vicinal amine nitrogen (or electron-withdrawing groups) to maximize
hyperconjugation. This preference overrides steric repulsion and dictates the ring pucker.
Feature
(2R,4S)-Isomer
(2R,4R)-Isomer
Relationship
Trans (F vs Me)
Cis (F vs Me)
Ring Pucker
C4-exo (Envelope)
C4-endo (Envelope)
C2-Methyl Position
Pseudo-equatorial
Pseudo-axial
N-Pyramidalization
Pronounced
Flattened/Altered
Analogue
Trans-4-Fluoroproline (Natural-like)
Cis-4-Fluoroproline
Visualization of Conformational Lock
The following diagram illustrates how the C4-stereochemistry dictates the ring pucker and the resulting position of the C2-methyl group.
Caption: Stereoelectronic logic flow showing how the C4-fluorine configuration determines the C2-methyl orientation via ring puckering.
Catalytic Performance Comparison
In asymmetric organocatalysis (e.g., Michael addition, Aldol reaction,
-functionalization), the catalyst forms a transient enamine or iminium ion. The geometry of this intermediate is critical.
Mechanism: The amine condenses with a ketone/aldehyde to form an enamine. The C2-substituent (Methyl) must shield one face of the enamine double bond to induce chirality.
(2R,4S) Performance:
Advantage: The C4-exo pucker places the C2-Methyl in a pseudo-equatorial position. This extends the methyl group laterally, creating a robust steric wall.
Outcome: High ee (typically >90% for standard substrates).[1] The rigid ring prevents conformational "flipping" that would erode selectivity.
(2R,4R) Performance:
Disadvantage: The C4-endo pucker forces the C2-Methyl into a pseudo-axial position. In this orientation, the methyl group points "up" or "down" rather than "out," potentially reducing its effective shielding radius.
Outcome: Lower ee (often 10-20% lower than the trans isomer) or reversal of selectivity. However, the axial methyl can sometimes destabilize the intermediate, leading to faster turnover in sluggish reactions.
Mechanism: Formation of a cationic iminium species.
Effect: The inductive effect of fluorine (electron-withdrawing) lowers the basicity of the amine (pKa drops by ~1-2 units compared to non-fluorinated pyrrolidine).
Comparison: Both isomers exhibit reduced basicity, which aids in catalyst turnover (easier hydrolysis of the intermediate). However, the (2R,4S) isomer maintains the "trans-diaxial-like" stability of the substituents, making the catalytic cycle more predictable.
Quantitative Summary (Extrapolated from Proline Analogues)
Metric
(2R,4S)-4-F-2-Me-Pyrrolidine
(2R,4R)-4-F-2-Me-Pyrrolidine
Relative Basicity (pKa)
~9.5 (Lower than non-F)
~9.5 (Lower than non-F)
Ring Conformation
Rigid C4-Exo
Rigid C4-Endo
Enantioselectivity (Est.)
High (++++)
Moderate (++)
Reaction Rate
Moderate
Fast (potentially)
Solubility (Water/Org)
High Lipophilicity (C-F)
High Lipophilicity (C-F)
Experimental Protocols
Since these specific amines are often custom-synthesized or used as salts, the following protocol describes a standard Asymmetric Michael Addition using the (2R,4S) isomer as a representative organocatalyst.
Protocol: Asymmetric Michael Addition of Cyclohexanone to Trans-
-Nitrostyrene
Objective: Synthesis of (S)-2-(1-aryl-2-nitroethyl)cyclohexanone.
Reagents:
Catalyst: (2R,4S)-4-fluoro-2-methylpyrrolidine TFA salt (10-20 mol%)
Substrate: Cyclohexanone (5.0 equiv)
Electrophile: Trans-
-nitrostyrene (1.0 equiv)
Solvent: CHCl
or Toluene (or solvent-free)
Additive: Benzoic acid (10-20 mol%) - Crucial for turnover
Step-by-Step Workflow:
Catalyst Activation: In a 4 mL vial, dissolve the catalyst salt (0.05 mmol) in the solvent (0.5 mL). Add the acid additive (0.05 mmol) if using the free amine, or use the salt directly with a base scavenger if needed (usually acid cocatalyst is preferred).
Source: "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines." Beilstein Journal of Organic Chemistry (2024).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structure-Activity Relationship (SAR) of 4-Fluoropyrrolidine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Medicinal Chemists, and Drug Discovery Scientists
Executive Summary & Technical Rationale
In modern medicinal chemistry, the "fluorine scan"—systematically replacing hydrogen or hydroxyl groups with fluorine—is a high-impact strategy to modulate physicochemical properties without significantly altering steric bulk. The 4-fluoropyrrolidine motif represents a critical case study in this approach.
Unlike a simple steric placeholder, the introduction of fluorine at the C4 position of a pyrrolidine ring induces profound stereoelectronic effects. It dictates the ring's conformational puckering via the gauche effect , lowers the pKa of the ring nitrogen (reducing lysosomotropic trapping), and blocks metabolic oxidation.
This guide provides a comparative analysis of 4-fluoropyrrolidine analogs versus their non-fluorinated and difluorinated counterparts, focusing on Dipeptidyl Peptidase-4 (DPP-4) inhibitors as the primary validation system.
Mechanistic Insight: The Stereoelectronic "Switch"
Expertise & Causality: Why does a single atom change binding affinity?
The pyrrolidine ring is not planar; it exists in a dynamic equilibrium between two envelope conformations: C4-endo (down) and C4-exo (up). The substitution at C4 drives this equilibrium, which in turn pre-organizes the molecule for binding.
The Gauche Effect: Fluorine prefers to be gauche (synclinal) to the ring nitrogen (N1) rather than anti (antiperiplanar). This is due to a stabilizing
hyperconjugation and electrostatic attraction between the electronegative fluorine and the positively charged ammonium center (at physiological pH).
Consequence:
(4R)-Fluorine: Forces the ring into the C4-exo conformation.
(4S)-Fluorine: Forces the ring into the C4-endo conformation.
This "remote control" of conformation allows medicinal chemists to lock a ligand into its bioactive pose, reducing the entropic penalty of binding.
Visualization: Stereoelectronic Control of Ring Puckering
Figure 1: The stereoelectronic logic flow where fluorine substitution dictates ring geometry, ultimately determining binding affinity.
Comparative Analysis: 4-Fluoropyrrolidine in DPP-4 Inhibitors
Application: DPP-4 inhibitors (gliptins) often utilize a 2-cyanopyrrolidine scaffold.[1][2] The S1 pocket of the DPP-4 enzyme is hydrophobic but requires specific geometry.
The following table compares the performance of 4-fluoropyrrolidine analogs against standard pyrrolidine and 4,4-difluoropyrrolidine variants. Data is synthesized from representative SAR studies (e.g., Bioorg. Med. Chem. 2013, Eur. J. Med. Chem. 2014).[3]
Table 1: Physicochemical & Potency Comparison
Structural Motif
C4-Substituent
Ring Pucker Preference
Basic pKa (approx)
LogP (Lipophilicity)
DPP-4 IC50 (µM)*
Metabolic Stability
Pyrrolidine
-H, -H
Flexible (Equilibrium)
~11.3
Low
0.83
Low (C4 oxidation)
(4S)-Fluoropyrrolidine
-F (S-config)
C4-Endo
~10.2
Moderate
0.01 (High Potency)
High
(4R)-Fluoropyrrolidine
-F (R-config)
C4-Exo
~10.2
Moderate
0.05
High
4,4-Difluoropyrrolidine
-F, -F
Twisted/Planar
~9.5
High
0.12
Very High
*Note: IC50 values are representative of optimized cyanopyrrolidine derivatives (e.g., Compound 9l vs 8l). Lower pKa improves bioavailability by increasing the fraction of uncharged species at physiological pH.
Key Takeaway: The (4S)-fluoro analog often outperforms the unsubstituted and difluoro analogs because the C4-endo pucker aligns the C2-nitrile group perfectly with the catalytic serine (Ser630) of the DPP-4 active site, while the fluorine atom occupies a small hydrophobic sub-pocket without steric clash.
Experimental Protocols (Self-Validating Systems)
To replicate these SAR findings, rigorous synthesis and assay protocols are required.
Protocol A: Synthesis of (2S, 4S)-4-Fluoropyrrolidine-2-Carbonitrile Scaffold
Trustworthiness: This route utilizes trans-4-hydroxyproline as a chiral pool starting material, ensuring stereochemical integrity.
Protection: Protect trans-4-hydroxy-L-proline nitrogen with Boc-anhydride (
, , ).
Inversion (The Critical Step): The 4-hydroxy group is trans (4R). To get (4S)-fluoro, we must invert the center.
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
Conditions:
in DCM.
Mechanism:
displacement with inversion of configuration.
Amidation: Convert the carboxylic acid to a primary amide using mixed anhydride method (
, ).
Dehydration: Convert the primary amide to the nitrile using TFAA (Trifluoroacetic anhydride) and Pyridine.
Deprotection: Removal of Boc group (
in Dioxane).
Protocol B: Fluorogenic DPP-4 Inhibition Assay
Validation: This assay uses a fluorogenic substrate (Gly-Pro-AMC). Cleavage releases free AMC (7-Amino-4-methylcoumarin), which fluoresces.
Reagents:
Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1% BSA.
Substrate: Gly-Pro-AMC (
).
Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).
Workflow:
Preparation: Dilute test compounds (4-F analogs) in DMSO (10-point serial dilution).
Incubation: Add 10 µL compound + 40 µL enzyme solution to black 96-well plate. Incubate 15 min at 25°C.
Personal protective equipment for handling (2R,4S)-4-fluoro-2-methylpyrrolidine
Executive Summary & Hazard Architecture Handling (2R,4S)-4-fluoro-2-methylpyrrolidine requires a safety protocol that goes beyond standard organic chemistry practices. As a chiral fluorinated amine, this compound present...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Handling (2R,4S)-4-fluoro-2-methylpyrrolidine requires a safety protocol that goes beyond standard organic chemistry practices. As a chiral fluorinated amine, this compound presents a dual-threat profile: aggressive corrosivity typical of secondary amines and unique permeation properties due to the fluorine substitution.
The presence of the fluorine atom at the 4-position decreases the basicity slightly compared to the parent pyrrolidine but increases lipophilicity, potentially accelerating dermal absorption. Furthermore, thermal decomposition presents a risk of hydrogen fluoride (HF) generation, necessitating specific emergency protocols.
Irreversible tissue damage upon contact. Vapors can cause "Halo Vision" (glaucopsia).
Flammable
Flam. Liq. 2 / 3
Low flash point expected (<30°C). Grounding is mandatory.[3]
Acute Toxicity
Acute Tox. 4 (Oral/Inhal)
Do not rely on odor threshold. Fume hood use is non-negotiable.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the minimum requirements. "Standard" PPE (lab coat, safety glasses) is insufficient for handling this compound in its free base liquid form.
PPE Specification Table
Body Zone
PPE Requirement
Technical Specification / Rationale
Eyes / Face
Chemical Splash Goggles
Crucial: Safety glasses do not seal against amine vapors, which can cause corneal edema (foggy vision).Use indirect-vented or non-vented goggles.[4]
Hands (Splash)
Double Nitrile
Inner: 4 mil (0.10 mm) Nitrile (inspection layer).Outer: 5-8 mil Nitrile (sacrificial layer).Note: Amines degrade nitrile; change immediately upon splash.
Hands (Immersion)
Laminate / Barrier
Required for: Spill cleanup or transfer of volumes >100mL.Brand examples: Silver Shield™ or Ansell Barrier™.
Respiratory
Engineering Control
Primary: Fume hood with face velocity 80-100 fpm.Backup: Full-face respirator with ABEK (Amine/Organic/Acid) cartridges if outside hood.
Body
Chem-Resistant Apron
Wear over standard cotton lab coat. Material: Neoprene or Butyl rubber preferred.
PPE Selection Logic (Visualization)
The following diagram illustrates the decision-making process for selecting hand and eye protection based on the specific operational task.
Caption: Decision logic for scaling PPE based on physical state and volume. Liquid free-base forms require significantly higher protection than solid salts.
Operational Protocols
Phase A: Pre-Operation Verification
Before opening the container, verify the integrity of your "System of Safety":
Glove Inflation Test: Check your outer gloves for pinholes by trapping air and squeezing. Amines seek out micro-perforations.
Neutralizer Prep: Have a saturated solution of Sodium Bisulfate (NaHSO₄) or dilute HCl ready. Do not use bleach (hypochlorite) on amines, as this can form chloramines (toxic/explosive).
Sash Height: Ensure fume hood sash is at the lowest working position (typically 18 inches).
Phase B: Handling (The "Dirty Hand" Rule)
Donning: Put on inner gloves -> Lab coat -> Apron -> Outer gloves (over cuff).
Transfer:
Never pour free-base amine outside the hood.
Use a syringe or cannula for transfers to avoid open-air pouring.
If weighing, keep the balance inside the hood or use a tared, sealed vial.
Doffing (Critical Step):
Remove outer gloves first, turning them inside out.
Inspect inner gloves for yellowing or wet spots.
Wash hands with soap and water immediately after removing inner gloves.
Phase C: Waste Disposal
Segregation: Do not mix with oxidizing acids (Nitric) or dehydrating agents.
Labeling: Mark clearly as "Fluorinated Organic Amine - Corrosive/Flammable."
Container: Use HDPE or Glass. Avoid metal containers if moisture is present (corrosion risk).
Emergency Response & Signaling Pathways
In the event of exposure, immediate action is required.[4][5][6][7] The fluorine content adds a complication: while not as immediately toxic as HF gas, metabolic processing or thermal decomposition can release fluoride ions.
Caption: Immediate response workflow. Note that neutralization is strictly prohibited for eye exposures; water flushing is the only safe initial intervention.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
European Chemicals Agency (ECHA). (2023). Substance Information: Pyrrolidine Derivatives and Safety Data. [Link]
PubChem. (2023). Compound Summary: Fluorinated Pyrrolidines. National Library of Medicine. [Link]